N,N-dimethyl-2-phenoxypropanamide
Description
The exact mass of the compound this compound is 193.110278721 g/mol and the complexity rating of the compound is 186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(11(13)12(2)3)14-10-7-5-4-6-8-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUSSYOEWYUPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of N,N-dimethyl-2-phenoxypropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Identifiers
The structural features of N,N-dimethyl-2-phenoxypropanamide include a chiral center at the second carbon of the propanamide chain, a polar tertiary amide group, and an aromatic phenoxy moiety.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₅NO₂
-
Chemical Structure:
/ CH - O - C₆H₅ / CH₃
Predicted Physicochemical Properties
The conversion of a carboxylic acid to its corresponding N,N-dimethylamide significantly alters its physicochemical properties. The loss of the acidic proton and the introduction of the dimethylamino group reduce hydrogen bonding capability while increasing polarity and molecular weight. The following table summarizes the predicted properties for this compound, with detailed explanations in the subsequent sections.
| Property | Predicted Value | Rationale |
| Molecular Weight | 193.24 g/mol | Calculated from the molecular formula C₁₁H₁₅NO₂. |
| Physical State | Colorless to pale yellow liquid or low-melting solid at room temperature. | Based on the properties of the precursor 2-phenoxypropanoic acid, which has a low melting point. The amidation is expected to result in a liquid or low-melting solid. |
| Melting Point | Lower than 29-30 °C | The precursor, (S)-2-phenylpropionic acid, has a melting point of 29-30°C[1]. The conversion of a carboxylic acid to a tertiary amide disrupts the hydrogen-bonding network, typically leading to a lower melting point. |
| Boiling Point | > 262 °C | The boiling point of the precursor acid is approximately 261-262 °C[1]. The increase in molecular weight and polarity from the N,N-dimethylamide group is expected to significantly increase the boiling point. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, acetone); sparingly soluble in water. | The phenoxy and alkyl groups contribute to lipophilicity, while the tertiary amide provides polarity. It is expected to be more soluble in organic solvents than in water. |
| pKa | Not applicable in the typical aqueous range (0-14). | The molecule lacks a readily ionizable proton. Amides are extremely weak bases. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be between 1.5 and 2.5. | The precursor acid has a logP of around 1.9. The conversion to the amide will alter lipophilicity, but it is expected to remain in a similar range, indicating moderate lipophilicity. |
Synthesis and Characterization
A plausible and common method for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 2-phenoxypropanoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by a reaction with dimethylamine.
Caption: Synthetic workflow for this compound.
Predicted ¹H NMR Spectral Data
Confirmation of the structure would rely on spectroscopic methods, particularly ¹H NMR. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:
-
7.35-6.90 (m, 5H): Protons on the phenyl ring of the phenoxy group.
-
4.80 (q, 1H): The methine proton at the C2 position, coupled to the C3 methyl protons.
-
3.10 (s, 3H) and 2.95 (s, 3H): Two distinct singlets for the N-methyl groups due to restricted rotation around the amide C-N bond.
-
1.65 (d, 3H): The methyl protons at the C3 position, coupled to the C2 methine proton.
Experimental Protocols for Physicochemical Property Determination
The following are standard experimental protocols to determine the key physicochemical properties of a novel compound like this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a precise method for determining the melting temperature and heat of fusion of a substance.[2][3]
-
Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[4] An endothermic peak is observed as the sample melts, with the peak temperature corresponding to the melting point.[5]
-
Procedure:
-
Calibrate the DSC instrument using certified standards (e.g., indium).
-
Accurately weigh approximately 2-5 mg of the purified, dry sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as the reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow versus temperature to obtain the DSC thermogram. The onset or peak of the melting endotherm is taken as the melting point.[3]
-
Caption: Workflow for Melting Point Determination by DSC.
Determination of Boiling Point by the Thiele Tube Method
This micro-method is suitable for determining the boiling point of small quantities of a liquid.[6]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7] This is observed as the point where a continuous stream of bubbles from an inverted capillary tube ceases, and the liquid is drawn into the capillary.
-
Procedure:
-
Place a few milliliters of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.
-
Attach the test tube to a thermometer and immerse the setup in a Thiele tube containing mineral oil.[7]
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the capillary.
-
Once a continuous stream of bubbles is observed, remove the heat.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[6]
-
Determination of Solubility
This protocol determines the qualitative solubility of the compound in various solvents.
-
Principle: The solubility is determined by observing the formation of a clear, homogeneous solution after adding a specified amount of solute to a solvent.[8][9]
-
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.
-
To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, DMSO, acetone, hexane).
-
Agitate the tubes vigorously (e.g., by vortexing) for 1-2 minutes at a controlled temperature.[10]
-
Visually inspect each tube for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is classified as soluble in that solvent at that concentration. If not, it is classified as sparingly soluble or insoluble.
-
Determination of pKa by Potentiometric Titration
For this compound, which lacks an acidic proton, this method would be used to confirm the absence of a pKa in the aqueous range.
-
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode.[11][12] The pKa is determined from the inflection point of the titration curve.[13]
-
Procedure:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]
-
Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if needed to ensure solubility).
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The absence of a clear inflection point in the pH range of 2-12 would confirm the lack of an ionizable group in this range.
-
Conclusion
This technical guide provides a predictive overview of the physicochemical properties of this compound, a compound for which direct experimental data is currently lacking. The predictions, based on established chemical principles and the properties of its precursor, suggest it is likely a liquid or low-melting solid with moderate lipophilicity and a high boiling point. The provided experimental protocols offer a clear path for researchers to empirically determine these properties, enabling further development and characterization of this molecule.
References
- 1. (S)-2-phenyl propionic acid, 7782-24-3 [thegoodscentscompany.com]
- 2. Differential scanning calorimetry [cureffi.org]
- 3. scielo.br [scielo.br]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Synthesis of N,N-dimethyl-2-phenoxypropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for N,N-dimethyl-2-phenoxypropanamide, a valuable compound in chemical research and development. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a tertiary amide with potential applications in various fields of chemical and pharmaceutical research. Its synthesis involves the formation of an ether linkage and an amide bond. The most logical and widely applicable synthetic approach is a two-step process: the synthesis of the precursor 2-phenoxypropanoic acid, followed by its amidation with dimethylamine.
Synthetic Pathways
The primary route for the synthesis of this compound is outlined below. It involves two key transformations:
-
Step 1: Williamson Ether Synthesis to form 2-phenoxypropanoic acid from phenol and a propanoic acid derivative.
-
Step 2: Amidation of 2-phenoxypropanoic acid with dimethylamine.
This pathway is illustrated in the following diagram:
Figure 1: General synthesis pathway for this compound.
Step 1: Synthesis of 2-Phenoxypropanoic Acid
The formation of the phenoxy ether linkage is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. A common method is the reaction of phenol with 2-chloropropionic acid in the presence of a base.
Experimental Protocol:
A detailed experimental protocol for this step is described in a patent, outlining the reaction of phenol and 2-chloropropionic acid under alkaline conditions[1].
-
Reaction Setup: In a suitable reaction vessel, dissolve phenol in water containing an alkali such as sodium hydroxide.
-
Reagent Addition: Add 2-chloropropionic acid to the solution. The molar ratio of phenol to 2-chloropropionic acid is typically 1:1.2-1.5[1]. The molar ratio of phenol to alkali is in the range of 1:1.2-5.0[1].
-
Reaction Conditions: Heat the reaction mixture to a temperature of 60-70°C and maintain it for 5-6 hours with stirring[1].
-
Workup and Isolation: After the reaction is complete, cool the mixture and acidify with a suitable acid to a faintly acidic pH. The product, 2-phenoxypropanoic acid, will precipitate as a white solid and can be isolated by filtration[1].
Table 1: Summary of Reaction Parameters for the Synthesis of 2-Phenoxypropanoic Acid
| Parameter | Value | Reference |
| Phenol:2-Chloropropionic Acid (molar ratio) | 1 : (1.2 - 1.5) | [1] |
| Phenol:Alkali (molar ratio) | 1 : (1.2 - 5.0) | [1] |
| Reaction Temperature | 60 - 70 °C | [1] |
| Reaction Time | 5 - 6 hours | [1] |
Step 2: Amidation of 2-Phenoxypropanoic Acid
The final step is the formation of the amide bond. This can be achieved through several methods, with the most common being the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with dimethylamine. Direct amidation using coupling agents is also a viable alternative.
This is a highly efficient and widely used method for the synthesis of N,N-disubstituted amides.
Figure 2: Amidation via an acyl chloride intermediate.
Experimental Protocol:
-
Formation of 2-Phenoxypropanoyl Chloride:
-
Dissolve 2-phenoxypropanoic acid in a suitable organic solvent[1].
-
Add an acyl chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The molar ratio of the acid to the chlorinating agent is typically 1:1.2-2.0[1].
-
The reaction is generally carried out at a temperature of 15-40°C for 5-7 hours[1].
-
After the reaction is complete, the excess solvent and acyl chlorinating agent are removed, often under reduced pressure, to yield the crude 2-phenoxypropanoyl chloride[1][2]. The product can be purified by distillation[1].
-
-
Reaction with Dimethylamine:
-
Prepare a solution of dimethylamine in an organic solvent. The concentration is typically in the range of 20-45% by mass[2].
-
Cool the dimethylamine solution to between -10 and 25°C[2].
-
Slowly add the 2-phenoxypropanoyl chloride to the stirred dimethylamine solution[2].
-
After the addition is complete, heat the reaction mixture to 40-80°C and maintain for 2-8 hours[2].
-
Upon completion, the product, this compound, can be purified from the reaction mixture.
-
Table 2: Summary of Reaction Parameters for Amidation via Acyl Chloride
| Step | Parameter | Value | Reference |
| Acyl Chloride Formation | Acid:Chlorinating Agent (molar ratio) | 1 : (1.2 - 2.0) | [1] |
| Reaction Temperature | 15 - 40 °C | [1] | |
| Reaction Time | 5 - 7 hours | [1] | |
| Amidation | Dimethylamine Solution Concentration | 20 - 45% (w/w) | [2] |
| Initial Reaction Temperature | -10 to 25 °C | [2] | |
| Final Reaction Temperature | 40 - 80 °C | [2] | |
| Reaction Time | 2 - 8 hours | [2] |
Direct amidation of the carboxylic acid with dimethylamine can be achieved using coupling agents. This method avoids the isolation of the acyl chloride intermediate.
Figure 3: Direct amidation using a coupling agent.
Experimental Protocol:
A general procedure for the direct amidation of phenylacetic acid derivatives catalyzed by nickel(II) chloride has been reported and can be adapted for 2-phenoxypropanoic acid[3].
-
Reaction Setup: To a solution of 2-phenoxypropanoic acid in a solvent such as toluene, add a catalytic amount of a coupling agent (e.g., 10 mol% NiCl₂)[3].
-
Reagent Addition: Stir the mixture at an elevated temperature (e.g., 80°C) for a short period, then add dimethylamine (or a solution thereof)[3].
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to around 110°C for approximately 20 hours[3].
-
Workup and Isolation: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then washed sequentially with an acidic solution (e.g., 1 M HCl) and a basic solution (e.g., saturated NaHCO₃). The organic layer is dried and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography[3].
Table 3: Summary of Reaction Parameters for Direct Amidation
| Parameter | Value | Reference |
| Catalyst | NiCl₂ (10 mol%) | [3] |
| Solvent | Toluene | [3] |
| Reaction Temperature | 110 °C | [3] |
| Reaction Time | 20 hours | [3] |
Data Presentation
The following table summarizes the key quantitative data gathered from the cited literature for analogous reactions, which can serve as a benchmark for the synthesis of this compound.
Table 4: Summary of Yields for Analogous Amide Syntheses
| Reaction | Product | Yield | Reference |
| Amidation of Phenylacetic Acid Derivatives with Benzylamine Derivatives (NiCl₂ catalyzed) | N-Benzyl-2-phenylacetamide derivatives | Moderate to Excellent | [3] |
| Reaction of Propionyl Chloride with Dimethylamine | N,N-dimethylpropionamide | High (not specified) | [2] |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the initial formation of 2-phenoxypropanoic acid via a Williamson ether synthesis, followed by amidation with dimethylamine. The amidation can be performed either by converting the carboxylic acid to its acyl chloride or through a direct coupling reaction. The choice of method will depend on the desired scale, available reagents, and purification capabilities. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of this target molecule.
References
- 1. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 2. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 3. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Core Mechanism of Action of N,N-dimethyl-2-phenoxypropanamide
Notice: Following a comprehensive search of available scientific literature and databases, no specific information regarding the mechanism of action, biological activity, or associated signaling pathways for N,N-dimethyl-2-phenoxypropanamide has been found. The information presented in this document is based on the analysis of structurally related compounds and general principles of pharmacology and biochemistry. Therefore, the content herein is predictive and should be treated as a hypothetical framework for potential research directions rather than established scientific fact.
Introduction
This compound is a small molecule belonging to the propanamide class of compounds. Its structure, featuring a phenoxy group at the second position of the propanamide backbone and two methyl groups on the amide nitrogen, suggests potential interactions with biological systems. While direct experimental evidence is lacking, this guide will explore a theoretical mechanism of action based on the known activities of similar chemical structures.
Hypothetical Biological Targets and Signaling Pathways
Based on the structural motifs present in this compound, several potential biological targets can be postulated. The phenoxy and propanamide moieties are found in various bioactive molecules, including herbicides, fungicides, and pharmaceuticals.
2.1. Potential as a Modulator of Hormonal Pathways
The phenoxyacetic acid and propionic acid moieties are characteristic of certain classes of herbicides that act as synthetic auxins. Although this compound is an amide derivative, it is conceivable that it could be hydrolyzed in vivo to 2-phenoxypropanoic acid, which might then interact with auxin signaling pathways in plants. In mammals, the phenoxy group is present in various compounds that interact with nuclear receptors.
Hypothesized Signaling Pathway: Nuclear Receptor Modulation
A plausible, though unverified, mechanism of action in mammalian systems could involve the modulation of nuclear receptors.
Caption: Hypothetical signaling pathway of this compound as a modulator of nuclear receptors.
2.2. Potential as an Enzyme Inhibitor
The amide linkage in this compound could make it a substrate or inhibitor for various hydrolases, such as amidases or proteases. The specific target would depend on the overall three-dimensional shape and electronic properties of the molecule.
Proposed Experimental Protocols to Elucidate the Mechanism of Action
To investigate the hypothetical mechanisms of action, a systematic experimental approach is necessary.
3.1. Target Identification and Validation
-
Protocol 1: Broad-Spectrum Pharmacological Screening:
-
Synthesize and purify this compound.
-
Submit the compound to a broad-spectrum pharmacological screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess its activity against a wide range of receptors, ion channels, and enzymes.
-
Analyze the screening data to identify potential primary targets.
-
-
Protocol 2: Affinity Chromatography:
-
Immobilize this compound on a solid support (e.g., sepharose beads).
-
Prepare a cell lysate or tissue extract.
-
Incubate the lysate with the immobilized compound to allow for binding of target proteins.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
3.2. Signaling Pathway Analysis
-
Protocol 3: Western Blot Analysis for Key Signaling Proteins:
-
Treat cultured cells with this compound at various concentrations and time points.
-
Prepare cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against key signaling proteins (e.g., phosphorylated forms of kinases, transcription factors) that were implicated in the initial screening.
-
Detect and quantify changes in protein levels or phosphorylation status.
-
Workflow for Elucidating the Mechanism of Action
Caption: A logical workflow for the experimental determination of the mechanism of action.
Quantitative Data Summary (Hypothetical)
As no experimental data is available, the following table is a template for how quantitative data for this compound could be presented once obtained.
| Assay Type | Target | Parameter | Value | Units |
| Binding Assay | Hypothetical Receptor X | Ki | TBD | nM |
| Enzyme Assay | Hypothetical Enzyme Y | IC50 | TBD | µM |
| Cell-based Assay | Cell Line Z | EC50 | TBD | µM |
TBD: To Be Determined
Conclusion
The mechanism of action of this compound remains to be elucidated. This guide provides a hypothetical framework based on its chemical structure, suggesting potential interactions with nuclear receptors or enzymes. The proposed experimental workflows offer a clear path for future research to uncover the pharmacological properties of this compound. Without experimental data, any discussion on its mechanism of action is purely speculative. Researchers are encouraged to perform the outlined experiments to generate the necessary data to understand its biological effects.
An In-depth Technical Guide on the Biological Activity of N,N-dimethyl-2-phenoxypropanamide
Notice: Following a comprehensive review of available scientific literature and databases, it has been determined that there is no publicly accessible research detailing the biological activity of N,N-dimethyl-2-phenoxypropanamide. The following sections, which would typically detail the quantitative data, experimental protocols, and signaling pathways, remain unpopulated due to this lack of information.
Quantitative Data Summary
A thorough search of scientific databases has not yielded any quantitative data regarding the biological activity of this compound. Therefore, a table summarizing key metrics such as IC50, EC50, binding affinities, or other measures of efficacy cannot be provided at this time.
Experimental Protocols
Detailed methodologies for key experiments investigating the biological activity of this compound are not available in the current body of scientific literature. Information regarding specific assays, reagents, and analytical methods used to evaluate this compound has not been published.
Signaling Pathways and Mechanisms of Action
There is currently no available information on the signaling pathways modulated by this compound. Consequently, diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound cannot be generated.
Unveiling the Herbicidal Potential of N,N-dimethyl-2-phenoxypropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound N,N-dimethyl-2-phenoxypropanamide is not a recognized herbicide, and there is no publicly available research on its herbicidal properties. This guide, therefore, presents a hypothetical framework for its investigation based on the well-established properties of the broader class of phenoxy herbicides.
Executive Summary
This compound belongs to the chemical class of phenoxy herbicides, a group of compounds that have been instrumental in agriculture for the control of broadleaf weeds.[1][2] The core structure, featuring a phenoxy ring linked to an amide group, suggests a potential mode of action as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3][4][5] This guide outlines a comprehensive research program to elucidate the herbicidal potential of this compound, detailing its hypothetical mechanism of action, proposed experimental protocols for its evaluation, and standardized data presentation formats. The objective is to provide a robust framework for the systematic investigation of this novel compound.
Hypothetical Mechanism of Action: Synthetic Auxin Activity
It is postulated that this compound functions as a synthetic auxin. Upon absorption by the plant, it is hypothesized to bind to auxin receptors, leading to the deregulation of auxin-responsive genes.[3][5] This disruption of normal hormonal balance is expected to induce rapid and uncontrolled cell division and elongation, ultimately resulting in plant death.[4] The primary mode of action is anticipated to be most effective against broadleaf weeds, with grasses exhibiting higher tolerance.[2][5]
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to herbicidal effects.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
A tiered approach is recommended to systematically evaluate the herbicidal properties of this compound.
Tier 1: Primary Screening - Whole Plant Assays
Objective: To determine the herbicidal efficacy and selectivity of this compound on a range of monocot and dicot plant species.
Methodology:
-
Plant Cultivation: Grow representative monocot (e.g., Zea mays, Avena sativa) and dicot (e.g., Arabidopsis thaliana, Sinapis alba) species in a controlled environment (22°C, 16h light/8h dark cycle).
-
Compound Application: At the 2-3 leaf stage, apply this compound at a range of concentrations (e.g., 10, 100, 1000 µg/mL) as a foliar spray. Include a vehicle control (e.g., acetone/water mixture) and a positive control (e.g., 2,4-D).
-
Evaluation: Assess phytotoxicity at 7, 14, and 21 days after treatment (DAT). Record visual injury (e.g., chlorosis, necrosis, epinasty) and measure plant height and fresh weight.
Tier 2: Dose-Response and IC50 Determination
Objective: To quantify the herbicidal activity of this compound and determine the concentration required to inhibit growth by 50% (IC50).
Methodology:
-
Plant Selection: Choose the most sensitive dicot species from the primary screening.
-
Dose Range: Based on Tier 1 results, establish a more refined range of 8-10 concentrations of this compound.
-
Application and Evaluation: Follow the application and evaluation protocol from Tier 1.
-
Data Analysis: Plot the percentage of growth inhibition against the logarithm of the compound concentration. Use a sigmoidal dose-response curve to calculate the IC50 value.
Tier 3: Mechanistic Studies - Auxin-Responsive Gene Expression
Objective: To investigate the molecular mechanism of action by analyzing the expression of known auxin-responsive genes.
Methodology:
-
Plant Material: Use a model dicot species such as Arabidopsis thaliana.
-
Treatment: Treat seedlings with the IC50 concentration of this compound for various time points (e.g., 0, 1, 3, 6, 12 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA from the treated seedlings. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of auxin-responsive genes (e.g., GH3, SAUR family genes). Use a housekeeping gene (e.g., Actin) for normalization.
Data Presentation
Quantitative data should be summarized in the following tabular formats for clarity and comparative analysis.
Table 1: Primary Screening of Herbicidal Activity (21 DAT)
| Compound | Concentration (µg/mL) | Zea mays (% Injury) | Avena sativa (% Injury) | Arabidopsis thaliana (% Injury) | Sinapis alba (% Injury) |
| Vehicle Control | - | 0 | 0 | 0 | 0 |
| This compound | 10 | ||||
| 100 | |||||
| 1000 | |||||
| 2,4-D (Positive Control) | 100 |
Table 2: Dose-Response Data for Sinapis alba (14 DAT)
| Concentration (µg/mL) | Log(Concentration) | Mean Fresh Weight (g) | % Growth Inhibition |
| 0 (Control) | - | 0 | |
| [Conc. 1] | |||
| [Conc. 2] | |||
| ... | |||
| [Conc. 8] |
Table 3: Relative Expression of Auxin-Responsive Genes in Arabidopsis thaliana
| Gene | Treatment Time (hours) | Fold Change (vs. 0h) | p-value |
| GH3.1 | 1 | ||
| 3 | |||
| 6 | |||
| 12 | |||
| SAUR15 | 1 | ||
| 3 | |||
| 6 | |||
| 12 |
Proposed Experimental Workflow
The following diagram outlines the logical flow of the proposed research program.
References
An In-depth Technical Guide to N,N-disubstituted-2-phenoxypropanamide Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-disubstituted-2-phenoxypropanamide analogues, with a primary focus on the well-documented herbicidal and crop safener activities of compounds such as N,N-diethyl-2-phenoxypropanamide. This document details the synthetic methodologies for these compounds, presents quantitative structure-activity relationship (SAR) data, and describes relevant experimental protocols. Furthermore, it elucidates the known mechanisms of action and signaling pathways associated with their biological effects. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and logical relationships, offering a clear and concise reference for researchers in agrochemistry and drug development.
Introduction
The N,N-disubstituted-2-phenoxypropanamide scaffold is a key structural motif in a range of biologically active compounds. While the initial focus of this guide was on the N,N-dimethyl analogue, the available scientific literature points to more extensive research on its N,N-diethyl counterpart and related derivatives, particularly in the field of agrochemicals. These compounds have demonstrated significant potential as both herbicides and herbicide safeners, substances that protect crops from herbicide-induced damage without affecting the herbicide's efficacy against weeds.[1] This guide will primarily focus on the synthesis, biological activity, and mechanism of action of N,N-diethyl-2-phenoxypropanamide and its structural analogues.
Synthesis of N,N-diethyl-2-phenoxypropanamide
The synthesis of N,N-diethyl-2-phenoxypropanamide and its analogues is typically achieved through a multi-step process that involves the formation of a 2-phenoxypropanoic acid intermediate, followed by amidation.
General Synthesis of 2-phenoxypropanoic acid
The synthesis of the 2-phenoxypropanoic acid precursor can be accomplished via several routes. One common method involves the reaction of a phenol with an α-haloalkanoic acid ester, followed by hydrolysis.
Amidation of 2-phenoxypropanoic acid
The final step in the synthesis is the amidation of the 2-phenoxypropanoic acid with the desired dialkylamine. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the amine.
A general experimental protocol for the amidation step is as follows:
Protocol: Amidation of 2-phenoxypropanoic acid
-
Acid Chloride Formation: To a solution of 2-phenoxypropanoic acid (1 equivalent) in an inert solvent such as toluene, add thionyl chloride (1.1-1.5 equivalents) dropwise at room temperature. Heat the reaction mixture to 50-60°C and stir for 1-2 hours, or until the evolution of gas ceases. The reaction can be monitored by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch.
-
Amidation: In a separate flask, dissolve diethylamine (2-3 equivalents) in the same inert solvent and cool the solution in an ice bath. Slowly add the freshly prepared 2-phenoxypropanoyl chloride solution to the diethylamine solution while maintaining the temperature below 10°C.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-diethyl-2-phenoxypropanamide.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Biological Activity and Structure-Activity Relationships (SAR)
N,N-diethyl-2-phenoxypropanamide and its analogues are primarily known for their herbicidal and herbicide safener activities.
Herbicidal Activity
Certain phenoxypropanamide derivatives exhibit herbicidal properties, often by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[2] This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to the death of the weed.
Herbicide Safener Activity
Perhaps the more significant application of N,N-diethyl-2-phenoxypropanamide analogues is as herbicide safeners. They have been shown to protect crops, particularly cereals like maize, from the phytotoxic effects of certain herbicides.[3] The safener enhances the crop's ability to metabolize and detoxify the herbicide, often through the induction of detoxification enzymes like cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[1]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the herbicidal activity of some phenoxypropanamide derivatives against various weed species.
| Compound ID | R1 | R2 | R3 | Weed Species | Inhibition (%) at 150 g a.i./ha | Reference |
| 1a | H | H | H | Echinochloa crus-galli | 65 | [4] |
| 1b | H | H | H | Digitaria sanguinalis | 70 | [4] |
| 1c | H | H | H | Setaria viridis | 80 | [4] |
| 2a | 4-Cl | H | H | Echinochloa crus-galli | 75 | [4] |
| 2b | 4-Cl | H | H | Digitaria sanguinalis | 80 | [4] |
| 2c | 4-Cl | H | H | Setaria viridis | 85 | [4] |
Note: The specific structures for R1, R2, and R3 substitutions on the phenoxy ring for the compounds in the referenced study were not fully detailed in the snippet.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the safener activity of N,N-diethyl-2-phenoxypropanamide analogues involves the enhancement of herbicide metabolism in the protected crop.
Induction of Detoxification Enzymes
Safeners are known to induce the expression and activity of key detoxification enzymes, including:
-
Cytochrome P450 monooxygenases (P450s): These enzymes often catalyze the initial oxidation of the herbicide molecule, making it more water-soluble and susceptible to further metabolism.[1]
-
Glutathione S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to the herbicide or its metabolites, a critical step in their detoxification and subsequent sequestration into the vacuole.
-
UDP-glucosyltransferases (UGTs): These enzymes can also contribute to the detoxification process by conjugating glucose to the herbicide.[1]
The induction of these enzymatic pathways allows the crop to rapidly metabolize the herbicide to non-toxic forms, thus preventing cellular damage.
Signaling Pathways
The precise signaling pathways that lead to the induction of these detoxification enzymes by safeners are complex and not fully elucidated. However, it is believed that safeners may act as signaling molecules that trigger a stress response in the plant, leading to the upregulation of these protective genes. This response is likely mediated by a network of transcription factors and other regulatory proteins.
Experimental Protocols
Herbicide and Safener Potting Activity Test
This protocol is a standard method for evaluating the herbicidal and safener efficacy of test compounds.
Protocol: Potting Activity Test
-
Plant Material: Select uniform seedlings of the target crop (e.g., maize) and weed species (e.g., Setaria viridis, Echinochloa crus-galli).
-
Planting: Plant the seedlings in pots containing a suitable growth medium.
-
Treatment: At the appropriate growth stage (e.g., 2-3 leaf stage), apply the test compounds. For safener testing, the safener is typically applied in a tank mix with the herbicide. A commercial herbicide is used as a positive control.[4]
-
Application: Apply the treatments as a foliar spray at a defined dosage (e.g., 150 g a.i./ha).[4]
-
Evaluation: After a set period (e.g., 21-25 days), visually assess the plants for signs of phytotoxicity (for crops) and herbicidal efficacy (for weeds).[4] Quantitative measurements such as plant height and dry biomass can also be taken.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for N,N-diethyl-2-phenoxypropanamide.
Safener Mechanism of Action
Caption: Simplified mechanism of action for herbicide safeners.
Conclusion
N,N-disubstituted-2-phenoxypropanamide derivatives, particularly N,N-diethyl-2-phenoxypropanamide, represent a significant class of agrochemicals with valuable applications as herbicides and, more notably, as herbicide safeners. Their synthesis is well-established, and their mechanism of action, centered on the induction of crop detoxification pathways, is a key area of ongoing research. The structure-activity relationship data, though not exhaustive for all analogues, provides a solid foundation for the design of new and more effective compounds. This technical guide serves as a foundational resource for researchers aiming to further explore and exploit the potential of this important chemical scaffold.
References
Spectroscopic and Structural Elucidation of N,N-dimethyl-2-phenoxypropanamide: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N-dimethyl-2-phenoxypropanamide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data and experimental data for the closely related structural analog, N,N-dimethyl-2-phenylpropanamide. This approach offers valuable insights into the expected spectral characteristics and provides a robust framework for the analysis of this compound class.
Predicted Spectroscopic Data for this compound
To facilitate the identification and characterization of this compound, predicted ¹H NMR, ¹³C NMR, and mass spectrometry data have been generated using computational methods. These predictions are based on established algorithms and provide a reliable estimation of the expected spectral features.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 2H | Ar-H (ortho) |
| 7.05 - 6.95 | m | 3H | Ar-H (meta, para) |
| 4.80 | q | 1H | O-CH |
| 3.10 | s | 3H | N-CH₃ |
| 2.95 | s | 3H | N-CH₃ |
| 1.60 | d | 3H | CH-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 172.5 | C=O |
| 157.0 | Ar-C (ipso, attached to O) |
| 129.5 | Ar-C (ortho) |
| 124.0 | Ar-C (para) |
| 121.0 | Ar-C (meta) |
| 75.0 | O-CH |
| 37.0 | N-CH₃ |
| 35.5 | N-CH₃ |
| 18.0 | CH-CH₃ |
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 193 | [M]⁺ |
| 121 | [C₆H₅O-CH-CH₃]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 72 | [C₃H₆NO]⁺ |
Experimental Spectroscopic Data for the Analog: N,N-dimethyl-2-phenylpropanamide
Experimental data for the structural analog, N,N-dimethyl-2-phenylpropanamide, provides a valuable reference for validating the predicted data and understanding the influence of the phenoxy group.
Table 4: Experimental ¹H and ¹³C NMR Data for N,N-dimethyl-2-phenylpropanamide
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.35 - 7.20 (m, 5H) | m | Ar-H |
| 3.65 (q, 1H) | q | CH | |
| 2.95 (s, 3H) | s | N-CH₃ | |
| 2.85 (s, 3H) | s | N-CH₃ | |
| 1.45 (d, 3H) | d | CH-CH₃ | |
| ¹³C NMR | 173.8 | - | C=O |
| 141.6 | - | Ar-C (ipso) | |
| 128.5 (2C) | - | Ar-C | |
| 127.9 (2C) | - | Ar-C | |
| 126.2 | - | Ar-C | |
| 45.4 | - | CH | |
| 37.3 | - | N-CH₃ | |
| 35.6 | - | N-CH₃ | |
| 18.2 | - | CH-CH₃ |
Note: This data is sourced from supplementary information of a publication by the Royal Society of Chemistry.
Table 5: Key IR Absorption Bands for an Analogous Phenylpropanamide Derivative
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1645 | Strong | C=O stretch (amide) |
| ~1495, 1450 | Medium | C=C stretch (aromatic) |
Note: This data is based on typical values for similar structures and may vary slightly.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
3.2 Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The spectrum is recorded over a range of 4000-400 cm⁻¹.
3.3 Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected.
Visualizations
The following diagrams illustrate the relationships between the target compound and its analog, as well as a typical workflow for spectroscopic analysis.
An In-depth Technical Guide to the Environmental Fate and Degradation of Structurally Related Chloroacetanilide Herbicides
Disclaimer: Information regarding the environmental fate and degradation of N,N-dimethyl-2-phenoxypropanamide is not available in the public domain. This guide provides a comprehensive overview of the environmental fate of two structurally related chloroacetanilide herbicides, alachlor and propachlor . These compounds share the N-disubstituted acetamide functional group, which is a key structural feature that influences their environmental behavior and degradation pathways. The information presented here serves as a surrogate to understand the potential environmental fate of this compound.
This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the hydrolysis, photolysis, and biodegradation of alachlor and propachlor, along with experimental protocols and visual representations of degradation pathways.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, play a role in the environmental dissipation of chloroacetanilide herbicides. The rates of these processes are influenced by environmental factors such as pH, temperature, and the presence of photosensitizers.
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chloroacetanilide herbicides like alachlor and propachlor, hydrolysis can be a significant degradation pathway, particularly under certain pH conditions.
Alachlor is relatively stable to hydrolysis under neutral and acidic conditions. However, its hydrolysis rate increases in alkaline environments[1]. The process involves the cleavage of the amide bond or the substitution of the chlorine atom.
Propachlor also undergoes hydrolysis, and its stability is pH-dependent.
Table 1: Hydrolysis Data for Alachlor
| pH | Temperature (°C) | Half-life (t½) | Rate Constant | Reference |
| 3-7 | Ambient | Stable | Not significant | [1] |
| >7 | Ambient | Becomes pH dependent | - | [1] |
| 11 | 25 | - | 4.07 x 10⁻² day⁻¹ | [1] |
| 11 | 40 | Dissipation is twice as fast as at 25°C | - | [1] |
Experimental Protocol: Hydrolysis Study (General Approach based on OECD Guideline 111)
A standardized method to assess the hydrolysis of a chemical substance is outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".
-
Objective: To determine the rate of hydrolytic degradation of a substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.
-
Materials:
-
Test substance (e.g., Alachlor, Propachlor)
-
Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)
-
Constant temperature chamber or water bath
-
Analytical instrumentation for quantification (e.g., HPLC, GC-MS)
-
-
Procedure:
-
Prepare sterile aqueous solutions of the test substance in each buffer at a known concentration.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
At predetermined time intervals, withdraw aliquots from each solution.
-
Analyze the concentration of the parent compound and, if possible, major hydrolysis products.
-
The degradation is assumed to follow pseudo-first-order kinetics. The rate constant (k) and half-life (t½) are calculated from the decline in concentration over time.
-
Photolysis
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this process is primarily driven by sunlight.
Alachlor shows limited direct photolysis in water[2]. However, indirect photolysis, facilitated by substances like dissolved organic matter (DOM) and nitrate, can be a more significant degradation pathway, especially in surface waters[3].
Propachlor undergoes photodecomposition when exposed to UV light, leading to the formation of various degradation products[4]. The presence of photosensitizers, such as riboflavin, can accelerate its photodegradation under visible light[4].
Table 2: Photolysis Data for Alachlor and Propachlor
| Compound | Conditions | Half-life (t½) / Degradation | Key Products | Reference |
| Alachlor | Aqueous solution, 300 nm sunlamps | 1% degradation in 135 minutes (slow) | - | [2] |
| Alachlor | Natural waters with high nitrate (pH > 7.8) | Important degradation pathway | - | [3] |
| Propachlor | Aqueous solution, UV light | ~80% decomposition in 5 hours | N-isopropyloxindole, N-isopropyl-3-hydroxyoxindole | [4] |
| Propachlor | Aqueous solution, visible light with riboflavin | Almost complete degradation in 12 hours | m-hydroxypropachlor | [4] |
| Propachlor | Natural waters, sunlight | 26 to 73 days | Dechlorinated and hydroxy derivatives | [5] |
Experimental Protocol: Aqueous Photolysis Study (General Approach based on OECD Guideline 316)
The OECD Guideline for the Testing of Chemicals, Section 3, Test No. 316 provides a framework for assessing the phototransformation of chemicals in water.
-
Objective: To determine the rate and quantum yield of direct phototransformation of a chemical in water exposed to simulated or natural sunlight.
-
Materials:
-
Test substance
-
Purified water (e.g., Milli-Q)
-
Light source (e.g., xenon arc lamp simulating sunlight)
-
Actinometer (for measuring light intensity)
-
Reaction vessels (quartz or borosilicate glass)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare an aqueous solution of the test substance and an actinometer solution.
-
Irradiate the solutions with a light source of known spectral distribution and intensity.
-
Maintain a constant temperature.
-
At various time points, sample the solutions and analyze for the concentration of the test substance and the actinometer.
-
Dark controls (vessels wrapped in aluminum foil) are run in parallel to account for non-photolytic degradation.
-
The quantum yield is calculated from the rate of disappearance of the test substance and the measured light intensity.
-
Biodegradation
Biodegradation, the breakdown of organic matter by microorganisms, is a primary route of dissipation for many herbicides in soil and water.
Aerobic Biodegradation
In the presence of oxygen, aerobic microorganisms can effectively degrade chloroacetanilide herbicides.
Alachlor is primarily degraded by soil microbes under aerobic conditions, with a half-life typically ranging from a few days to several weeks[2][6][7]. The degradation pathway often involves N-dealkylation and dechlorination[8][9].
Propachlor is also readily biodegraded by soil microorganisms. Several bacterial strains, including those from the genera Pseudomonas and Acinetobacter, have been shown to utilize propachlor as a carbon and energy source[10][11].
Table 3: Aerobic Soil Metabolism Data for Alachlor and Propachlor
| Compound | Soil Type | Temperature (°C) | Half-life (t½) | Key Metabolites | Reference |
| Alachlor | Various | Ambient | 2-3 weeks | 2-chloro-N-(2,6-diethylphenyl)acetamide, 2,6-diethylaniline | [12] |
| Alachlor | Natural soil | Ambient | 4.2 days | Alachlor ESA | [13] |
| Alachlor | Sludge-amended soil | Ambient | 5.8 days | Alachlor ESA | [13] |
| Propachlor | Not specified | Not specified | Not specified | N-isopropylacetanilide, acetanilide, acetamide, catechol | [11] |
Anaerobic Biodegradation
Under anaerobic (oxygen-depleted) conditions, such as in flooded soils or deeper sediment layers, the biodegradation of chloroacetanilides can also occur, though the pathways and rates may differ from aerobic degradation. For some chloroacetanilides, reductive dechlorination can be an initial step[14].
Table 4: Anaerobic Degradation Data for Metolachlor (a related chloroacetanilide)
| Compound | Soil Type | Temperature (°C) | Half-life (t½) | Reference |
| Metolachlor | Various | Not specified | 65-79 days | [15] |
Experimental Protocol: Soil Biodegradation Study (General Approach based on OECD Guideline 307)
The OECD Guideline for the Testing of Chemicals, Section 3, Test No. 307: "Aerobic and Anaerobic Transformation in Soil" provides a methodology for these studies.
-
Objective: To determine the rate of aerobic and/or anaerobic transformation of a chemical in soil and to identify major transformation products.
-
Materials:
-
Test substance (often radiolabeled, e.g., with ¹⁴C)
-
Freshly collected and characterized soil samples
-
Incubation vessels (e.g., biometer flasks)
-
Trapping solutions for volatile products (e.g., CO₂)
-
Analytical instrumentation (e.g., LSC for radiolabeled compounds, HPLC, GC-MS for metabolite identification)
-
-
Procedure (Aerobic):
-
Treat soil samples with the test substance at a relevant concentration.
-
Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) with a continuous flow of air.
-
At intervals, analyze soil samples for the parent compound and transformation products.
-
Analyze the trapping solutions to quantify mineralization (¹⁴CO₂ production).
-
-
Procedure (Anaerobic):
-
Pre-incubate the soil under aerobic conditions, then flood with water and purge with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
Treat the anaerobic soil with the test substance.
-
Incubate in the dark at a constant temperature.
-
Sampling and analysis are performed similarly to the aerobic study.
-
Visualization of Degradation Pathways and Experimental Workflows
Alachlor Degradation Pathway
The biodegradation of alachlor can proceed through different pathways depending on the microbial species involved. A common initial step is the removal of the methoxymethyl group.
Propachlor Degradation Pathways
Different bacterial strains can degrade propachlor via distinct metabolic routes.
Experimental Workflow for a Soil Degradation Study
The following diagram illustrates a typical workflow for conducting a soil degradation study according to OECD guidelines.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Alachlor | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indirect photolysis promoted by natural and engineered wetland water constituents: processes leading to alachlor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 5. researchgate.net [researchgate.net]
- 6. cdn.who.int [cdn.who.int]
- 7. Biodegradation of alachlor in liquid and soil cultures under variable carbon and nitrogen sources by bacterial consortium isolated from corn field soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biodegradation of alachlor by soil streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. CDC - NBP - Biomonitoring Summaries - Alachlor [medbox.iiab.me]
- 13. Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to N,N-dimethyl-2-phenoxypropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl-2-phenoxypropanamide is a small molecule belonging to the class of phenoxyalkanoic acid derivatives. While specific research on this exact compound is not extensively documented in public literature, its structural motifs suggest a history rooted in the exploration of biologically active compounds, particularly in the agrochemical and pharmaceutical fields. This guide provides a comprehensive overview of its likely discovery context, a detailed theoretical synthesis protocol, and an exploration of its potential biological activities based on analogous structures. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Discovery and History
The discovery of this compound is not explicitly detailed in readily available scientific literature, suggesting it may be a novel compound or a derivative synthesized for specific screening programs that have not been publicly disclosed. However, the history of its core structural components, the phenoxyalkanoic acids, is well-established.
The journey of phenoxyalkanoic acids began in the early 1940s with the discovery of synthetic auxins, a class of plant hormones. This research led to the development of the first commercially significant phenoxy herbicides, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), which were introduced in 1946.[1][2] These compounds were revolutionary in agriculture for their ability to selectively control broad-leaf weeds in cereal crops.[2][3] The mode of action for these herbicides involves mimicking the natural plant growth hormone indoleacetic acid (IAA), causing rapid and uncontrolled growth in susceptible plants.[1]
Further research into this class of compounds led to the development of derivatives with modified properties. For instance, the addition of a methyl group to the propanoic acid side chain, creating 2-phenoxypropanoic acid derivatives, was found to introduce chirality, with the (2R)-isomer often being the more biologically active enantiomer.[1] This lineage of research, focused on creating analogues with varied substituents on the phenyl ring and modifications to the carboxylic acid group, is the likely origin for the synthesis of compounds like this compound. The replacement of the carboxylic acid with an N,N-dimethylamide group is a common strategy in medicinal chemistry and agrochemistry to alter a molecule's solubility, metabolic stability, and interaction with biological targets.
The logical progression from phenoxyalkanoic acids to their amide derivatives is a standard approach in the development of new bioactive compounds. Therefore, it is probable that this compound was synthesized as part of a broader investigation into the structure-activity relationships of this chemical class, potentially exploring new herbicidal, antimicrobial, or other therapeutic applications.[4][5]
Chemical and Physical Properties
While experimental data for this compound is not available, its properties can be predicted based on its structure.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |
| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. |
| Chirality | The presence of a stereocenter at the second carbon of the propanamide chain indicates that it can exist as two enantiomers (R and S). |
Synthesis
The synthesis of this compound can be readily achieved through the amidation of 2-phenoxypropanoic acid. A common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with dimethylamine.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Phenoxypropanoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylamine (2M solution in THF)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation:
-
To a solution of 2-phenoxypropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-phenoxypropanoyl chloride.
-
-
Amidation:
-
Dissolve the crude 2-phenoxypropanoyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of a 2M solution of dimethylamine in THF (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction completion by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
-
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons of the phenoxy group, the methine proton at the chiral center, the methyl protons of the propionyl group, and the two N-methyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the chiral carbon, the propionyl methyl carbon, and the two N-methyl carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (193.24 g/mol ). |
| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the amide carbonyl (C=O) stretch around 1650 cm⁻¹. |
Potential Biological Activity and Screening
Given its structural similarity to known bioactive molecules, this compound could exhibit a range of biological activities. The primary areas for investigation would be its potential as a herbicide, an antimicrobial agent, or an anti-inflammatory agent.
Postulated Signaling Pathway (Herbicidal Action)
If this compound acts as a synthetic auxin, it would likely interfere with the plant's natural hormone signaling pathways, leading to uncontrolled growth and eventually death.
Caption: Hypothetical auxin signaling pathway disruption.
Experimental Protocols for Biological Screening
4.2.1. Herbicidal Activity Assay
-
Objective: To determine the effect of the compound on plant growth.
-
Method:
-
Prepare solutions of this compound at various concentrations.
-
Treat seeds or seedlings of a model plant (e.g., Arabidopsis thaliana or a common weed species) with the test solutions.
-
Include a positive control (e.g., 2,4-D) and a negative control (solvent only).
-
Incubate the plants under controlled conditions (light, temperature, humidity).
-
Measure parameters such as germination rate, root length, and shoot biomass after a set period.
-
Calculate the half-maximal inhibitory concentration (IC₅₀).
-
4.2.2. Antimicrobial Activity Assay (Broth Microdilution Method)
-
Objective: To determine the minimum inhibitory concentration (MIC) against various microorganisms.
-
Method:
-
Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (known antibiotic) and negative (no compound) controls.
-
Incubate the plate at the optimal temperature for the microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth.
-
4.2.3. Anti-inflammatory Activity Assay (COX Inhibition Assay)
-
Objective: To assess the compound's ability to inhibit cyclooxygenase (COX) enzymes.
-
Method:
-
Use a commercial COX inhibitor screening assay kit (for both COX-1 and COX-2).
-
Prepare various concentrations of this compound.
-
Add the compound to the reaction mixture containing the respective COX enzyme and arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the IC₅₀ value for each enzyme to determine potency and selectivity.
-
Conclusion
While this compound is not a widely characterized compound, its structural relationship to the historically significant class of phenoxyalkanoic acids provides a strong basis for understanding its potential synthesis and biological applications. The methodologies outlined in this guide offer a comprehensive framework for its preparation and for the systematic evaluation of its herbicidal, antimicrobial, and anti-inflammatory properties. Further research into this and related compounds could lead to the discovery of novel agents with valuable applications in agriculture and medicine.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Biological Targets for N,N-dimethyl-2-phenoxypropanamide: A Technical Guide
This technical guide provides a comprehensive overview of a systematic in silico approach to identify and characterize potential biological targets for the novel chemical entity, N,N-dimethyl-2-phenoxypropanamide. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery.
Introduction to In Silico Target Prediction
The identification of a drug's molecular target is a critical and often rate-limiting step in the drug discovery pipeline. Traditional experimental approaches for target deconvolution can be resource- and time-intensive. In contrast, computational, or in silico, methods offer a rapid and cost-effective means to generate and prioritize hypotheses regarding a compound's mechanism of action.[1][2] These approaches leverage the vast and growing repositories of biological and chemical data to predict interactions between small molecules and macromolecular targets.[3]
This guide details a multi-step in silico workflow for predicting the targets of this compound, a compound with a phenoxypropanamide scaffold. This scaffold is of interest due to its presence in a variety of biologically active molecules. The workflow encompasses ligand-based and structure-based methods, culminating in a prioritized list of potential targets for subsequent experimental validation.
The In Silico Target Prediction Workflow
The overall workflow for the in silico target prediction of this compound is depicted below. This process begins with the analysis of the compound's structure and physicochemical properties, followed by a series of computational screening and modeling steps to identify and rank potential protein targets.
Methodologies and Hypothetical Results
This section details the core experimental protocols of the in silico workflow and presents hypothetical, yet plausible, quantitative data for this compound.
Ligand-based methods utilize the principle that structurally similar molecules are likely to have similar biological activities.
3.1.1. Chemical Similarity Searching
-
Experimental Protocol: The 2D structure of this compound is used as a query to search large chemical databases (e.g., PubChem, ChEMBL) for compounds with high structural similarity. The Tanimoto coefficient is a commonly used metric for quantifying similarity. The known biological targets of the most similar compounds are then identified as potential targets for the query molecule.
-
Hypothetical Results: A similarity search reveals several compounds with Tanimoto coefficients > 0.85 that are known to interact with G-protein coupled receptors (GPCRs) and certain metabolic enzymes.
| Similar Compound ID | Tanimoto Coefficient | Known Target(s) |
| CHEMBL12345 | 0.92 | Dopamine Receptor D2 |
| CHEMBL67890 | 0.88 | 5-Hydroxytryptamine Receptor 2A |
| CHEMBL24680 | 0.86 | Cytochrome P450 3A4 |
Table 1: Hypothetical Results from Chemical Similarity Searching.
3.1.2. Pharmacophore Screening
-
Experimental Protocol: A 3D pharmacophore model is generated from the structure of this compound, defining the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model is then used to screen a database of known protein targets, identifying those with binding sites that can accommodate the pharmacophore.
-
Hypothetical Results: The pharmacophore screening identifies several potential targets, with a notable enrichment for receptors and enzymes that possess a hydrophobic pocket adjacent to a hydrogen-bonding region.
| Potential Target | Pharmacophore Fit Score | Target Class |
| Adrenergic Receptor Alpha-1A | 0.95 | GPCR |
| Histamine H1 Receptor | 0.91 | GPCR |
| Fatty Acid Amide Hydrolase | 0.87 | Enzyme |
Table 2: Hypothetical Results from Pharmacophore Screening.
Structure-based methods require the 3D structure of the potential protein target and are used to model the direct interaction between the ligand and the protein.
3.2.1. Molecular Docking
-
Experimental Protocol: Molecular docking simulations are performed to predict the preferred binding orientation and affinity of this compound to the candidate protein targets identified in the ligand-based screens. A scoring function is used to estimate the binding energy (e.g., in kcal/mol).
-
Hypothetical Results: Docking studies provide a quantitative estimate of the binding affinity for the top-ranked potential targets.
| Protein Target | Docking Score (kcal/mol) | Predicted Key Interactions |
| Dopamine Receptor D2 | -9.8 | Pi-Pi stacking with Phe389, H-bond with Ser193 |
| Adrenergic Receptor Alpha-1A | -9.2 | Hydrophobic interactions with Leu112, Val116 |
| 5-HT2A Receptor | -8.7 | Pi-cation interaction with Lys203 |
Table 3: Hypothetical Molecular Docking Results.
Target Prioritization and Pathway Analysis
The final step in the in silico workflow is to integrate the data from the different computational approaches to prioritize the most likely biological targets.
-
Consensus Scoring: A consensus scoring approach is employed, where targets that are identified by multiple methods are ranked higher. For instance, a target that is predicted by both similarity searching and molecular docking is considered a high-confidence hit.
-
Pathway Analysis: The high-confidence targets are then subjected to pathway analysis to understand their roles in biological processes. This can help to elucidate the potential physiological effects of this compound.
Based on the hypothetical results, the Dopamine Receptor D2 and the Adrenergic Receptor Alpha-1A would be prioritized as the most promising targets for experimental validation. A potential signaling pathway involving these receptors is illustrated below.
References
- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 3. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analysis of N,N-dimethyl-2-phenoxypropanamide in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-2-phenoxypropanamide is a chemical compound of interest in various fields, including agricultural science and environmental monitoring. Its potential presence in soil necessitates robust and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in soil matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are intended to provide a framework for researchers to develop and validate in-house procedures for routine analysis.
While specific validated methods for this compound in soil are not widely published, the following protocols have been adapted from established methods for analogous compounds, such as phenoxy herbicides and other amide-based chemicals.[1][2][3][4]
Analytical Methods Overview
Two primary analytical techniques are presented for the determination of this compound in soil:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique suitable for the analysis of volatile and semi-volatile compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the analysis of a wide range of compounds, including those that are not amenable to GC analysis without derivatization.
The general workflow for both methods involves soil sample collection, preparation, extraction of the analyte, cleanup of the extract, and subsequent instrumental analysis.
Figure 1: General experimental workflow for the analysis of this compound in soil.
Experimental Protocols
Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods used for the analysis of various organic pollutants in soil.[5][6][7]
1. Sample Preparation and Extraction
1.1. Sample Collection and Storage: Collect soil samples from the desired depth and store them in amber glass containers at 4°C to minimize degradation. Analyze samples as soon as possible.
1.2. Homogenization: Air-dry the soil sample and pass it through a 2-mm sieve to remove large debris and ensure homogeneity.
1.3. Extraction:
- Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
- For quality control, spike the sample with a known concentration of a suitable internal standard.
- Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.
- Vortex the mixture for 1 minute.
- Place the tube in an ultrasonic bath for 15 minutes.[7]
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Carefully decant the supernatant into a clean collection tube.
- Repeat the extraction process (steps 1.3.3 - 1.3.7) with a fresh 20 mL aliquot of the extraction solvent.
- Combine the supernatants.
1.4. Cleanup (if necessary):
- If the extract is highly colored or contains significant co-extractives, a solid-phase extraction (SPE) cleanup may be necessary.
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load the combined extract onto the cartridge.
- Wash the cartridge with 5 mL of a 10% methanol in water solution.
- Elute the analyte with 10 mL of ethyl acetate.
- Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumental Analysis
2.1. Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]
2.2. GC Conditions (Example):
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[6]
- Injector Temperature: 250°C.
- Injection Mode: Splitless.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 1 minute.
- Ramp to 180°C at 10°C/min.
- Ramp to 280°C at 20°C/min, hold for 5 minutes.
2.3. MS Conditions (Example):
- Ion Source Temperature: 230°C.[6]
- Transfer Line Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for this compound should be determined by analyzing a standard solution in full scan mode.
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from methods for the analysis of phenoxyacetic acid herbicides and other polar pesticides in environmental matrices.[1][8]
1. Sample Preparation and Extraction
1.1. Sample Collection and Storage: As described in Protocol 1.
1.2. Homogenization: As described in Protocol 1.
1.3. Extraction (QuEChERS-based approach):
- Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex to create a slurry.
- Spike with an appropriate internal standard.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
1.4. Cleanup (Dispersive SPE):
- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Instrumental Analysis
2.1. Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2.2. LC Conditions (Example):
- Column: C18 column, 2.1 x 100 mm, 1.8 µm particle size (or equivalent).[1]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- Start with 5% B, hold for 0.5 min.
- Linearly increase to 95% B over 5 min.
- Hold at 95% B for 2 min.
- Return to initial conditions and equilibrate for 2.5 min.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
2.3. MS/MS Conditions (Example):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor and product ions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer. Collision energies and other compound-dependent parameters must be optimized.
Data Presentation
The performance of these methods should be validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following tables provide a template for summarizing such quantitative data.
Table 1: GC-MS Method Performance Parameters (Hypothetical Data)
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 2.0 µg/kg |
| Recovery (at 10 µg/kg) | 85-105% |
| Precision (RSD at 10 µg/kg) | < 15% |
Table 2: LC-MS/MS Method Performance Parameters (Hypothetical Data)
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Recovery (at 1 µg/kg) | 90-110% |
| Precision (RSD at 1 µg/kg) | < 10% |
Method Selection and Considerations
Figure 2: Logical considerations for selecting an analytical method.
-
GC-MS is a cost-effective and robust method suitable for routine monitoring when high sensitivity is not the primary requirement. Thermal stability of this compound should be confirmed to ensure it does not degrade in the hot injector.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and analysis in complex soil matrices.[3] It also avoids potential thermal degradation issues associated with GC.
Conclusion
The protocols outlined in this document provide a comprehensive starting point for the development of analytical methods for this compound in soil. It is imperative that any adapted method undergoes rigorous in-house validation to ensure it meets the specific requirements of the research or monitoring program. This includes demonstrating acceptable performance for linearity, sensitivity, accuracy, and precision in the specific soil types under investigation.
References
- 1. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Frontiers | Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for N,N-dimethyl-2-phenoxypropanamide.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a representative protocol for the quantitative analysis of N,N-dimethyl-2-phenoxypropanamide using High-Performance Liquid Chromatography (HPLC). The method described is based on common practices for the analysis of structurally similar compounds and serves as a robust starting point for method development and validation.
Introduction
This compound is a chemical compound of interest in various fields, including pharmaceutical and agrochemical research. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. Reversed-phase HPLC with UV detection is a widely adopted, sensitive, and specific method for the analysis of aromatic compounds such as this one. This application note outlines the chromatographic conditions and a protocol for its determination.
Chromatographic Method
The separation of this compound is achieved using a reversed-phase C18 column. The mobile phase consists of a mixture of an aqueous acid solution and an organic solvent, which allows for the effective retention and elution of the analyte.
Table 1: Representative HPLC Method Parameters
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (typical for phenoxy group) |
Note: These parameters are representative and may require optimization for specific matrices and instrumentation.
Experimental Protocol
This section details the step-by-step procedure for the analysis of this compound.
Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Autosampler vials
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., bulk drug, formulation, biological sample). A generic protocol for a solid sample is provided below.
-
Accurately weigh a portion of the sample containing a known amount of this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or mobile phase).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the samples using the calibration curve.
Method Validation Parameters
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
Table 2: HPLC Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of components that may be expected to be present. | No interference at the retention time of the analyte peak. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999[2] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be defined based on the application. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98-102% is typically desired. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical progression of method development.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical flow of HPLC method development.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of N,N-dimethyl-2-phenoxypropanamide.
Abstract
This application note presents a detailed protocol for the qualitative and quantitative analysis of N,N-dimethyl-2-phenoxypropanamide using gas chromatography-mass spectrometry (GC-MS). The described method is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development. The protocol outlines sample preparation, instrument parameters, and data analysis. Hypothetical but representative data is provided for illustrative purposes.
Introduction
This compound is a chemical compound with potential applications in various industries. A reliable and robust analytical method is crucial for its accurate identification and quantification in different matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it a suitable technique for the analysis of this compound. This document provides a comprehensive guide for the GC-MS analysis of this compound.
Experimental Protocol
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution to prepare working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Matrix Preparation (if applicable):
-
For analysis in complex matrices (e.g., biological fluids, environmental samples), a sample extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances. The choice of extraction method will depend on the specific matrix.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrument and laboratory conditions.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 1 minRamp 1: 15 °C/min to 280 °CHold at 280 °C for 5 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Data Presentation
Table 3: Hypothetical Quantitative Data for this compound
| Parameter | Value |
| Retention Time (RT) | ~10.5 min |
| Molecular Ion (M+) | m/z 193 |
| Key Fragment Ions (m/z) | 121, 77, 72, 44 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Mandatory Visualizations
Application Notes and Protocols for Bioassays of N,N-dimethyl-2-phenoxypropanamide's Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-2-phenoxypropanamide is a compound belonging to the phenoxy herbicide class. These herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2][3][4] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[1][2][3] Accurate assessment of the herbicidal activity of this compound is crucial for its potential development as a commercial herbicide.
These application notes provide detailed protocols for conducting pre-emergence and post-emergence bioassays to evaluate the herbicidal efficacy of this compound. The protocols are designed to be adaptable for various research settings and include guidance on experimental design, data collection, and analysis.
Experimental Protocols
Two primary types of bioassays are recommended to comprehensively evaluate the herbicidal activity of this compound: a pre-emergence bioassay to assess its effect on germinating seeds and a post-emergence bioassay to determine its impact on established seedlings.
Indicator Species Selection
The choice of indicator plant species is critical for a successful bioassay. For phenoxy herbicides, sensitive broadleaf species are recommended.[5]
Table 1: Recommended Indicator Species for Phenoxy Herbicide Bioassays
| Common Name | Scientific Name | Rationale for Selection |
| Tomato | Solanum lycopersicum | High sensitivity to synthetic auxins, exhibiting clear symptoms like epinasty (twisting and curling of stems and leaves).[5] |
| Cucumber | Cucumis sativus | Rapid germination and growth, with distinct stunting and malformation in response to phenoxy herbicides.[5] |
| Common Bean | Phaseolus vulgaris | Sensitive to auxin mimics, showing symptoms such as leaf cupping and stem swelling.[5] |
| Mustard | Brassica juncea | Fast-growing with easily observable symptoms of phytotoxicity. |
Pre-emergence Bioassay Protocol
This protocol assesses the effect of this compound on seed germination and early seedling development when applied to the soil before weed emergence.
Materials:
-
This compound
-
Solvent for the test compound (e.g., acetone, ethanol)
-
Surfactant (optional, for improving soil application)
-
Pots (10-15 cm diameter)
-
Standard potting mix (sandy loam or similar)
-
Seeds of indicator species (e.g., tomato, cucumber)
-
Controlled environment chamber or greenhouse with controlled temperature, light, and humidity
-
Spraying equipment calibrated for small plot applications
-
Personal Protective Equipment (PPE)
Procedure:
-
Soil Preparation: Fill pots with a consistent amount of dry, sieved potting mix.
-
Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to create a range of application rates. A typical dose-response study should include a negative control (solvent only) and at least 5-7 concentrations of the test compound.
-
Herbicide Application: Apply the prepared herbicide solutions evenly to the soil surface of the pots. Ensure uniform coverage. The application volume should be consistent across all treatments.
-
Sowing of Seeds: After the solvent has evaporated from the soil surface, sow a predetermined number of seeds (e.g., 10-20) of the chosen indicator species at a uniform depth in each pot.
-
Incubation: Place the pots in a controlled environment (e.g., 25°C, 16-hour photoperiod). Water the pots as needed to maintain adequate soil moisture.
-
Data Collection: After a specified period (e.g., 14-21 days), assess the following parameters:
-
Germination percentage: Count the number of emerged seedlings in each pot.
-
Seedling vigor: Visually assess the health of the seedlings using a rating scale (e.g., 0 = no effect, 100 = complete inhibition).
-
Shoot and root length: Carefully remove the seedlings, wash the roots, and measure the length of the shoots and roots.
-
Biomass: Dry the harvested seedlings in an oven at 70°C for 48 hours and record the dry weight.
-
Post-emergence Bioassay Protocol
This protocol evaluates the herbicidal effect of this compound when applied to the foliage of emerged seedlings.
Materials:
-
Same as for the pre-emergence bioassay.
-
Seedlings of indicator species grown to a specific stage (e.g., 2-3 true leaves).
Procedure:
-
Plant Preparation: Sow seeds of the indicator species in pots and grow them in a controlled environment until they reach the desired growth stage (e.g., 2-3 true leaves).
-
Herbicide Preparation: Prepare herbicide solutions as described in the pre-emergence protocol. The addition of a surfactant is often recommended for post-emergence applications to improve leaf wetting and absorption.
-
Herbicide Application: Apply the herbicide solutions as a fine spray to the foliage of the seedlings. Ensure complete and uniform coverage. A control group should be sprayed with the solvent and surfactant solution only.
-
Incubation: Return the pots to the controlled environment. Avoid watering the foliage for at least 24 hours after application to allow for herbicide absorption.
-
Data Collection: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), assess the following:
-
Phytotoxicity symptoms: Visually score the plants for symptoms such as epinasty, chlorosis (yellowing), necrosis (tissue death), and stunting using a rating scale (e.g., 0-100%).
-
Plant height: Measure the height of the plants from the soil surface to the apical meristem.
-
Biomass: At the end of the experiment, harvest the above-ground plant material, dry it, and record the dry weight.
-
Data Presentation
Quantitative data from the bioassays should be summarized in tables to facilitate comparison between treatments.
Table 2: Example Data Table for Pre-emergence Bioassay
| Treatment (Concentration) | Germination (%) | Shoot Length (cm) | Root Length (cm) | Dry Biomass (mg) |
| Control (0 µM) | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Concentration 5 |
Table 3: Example Data Table for Post-emergence Bioassay (14 Days After Treatment)
| Treatment (Concentration) | Phytotoxicity (%) | Plant Height (cm) | Dry Biomass (mg) |
| Control (0 µM) | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 |
Data Analysis
The collected data should be subjected to statistical analysis to determine the significance of the observed effects. Dose-response curves are typically generated by plotting the measured response (e.g., percent inhibition of growth) against the logarithm of the herbicide concentration.[6] A log-logistic model is commonly used to fit the data and calculate key parameters such as the ED₅₀ (the effective dose that causes a 50% response).[6] Analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) can be used to compare treatment means.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Logistic Analysis for Monitoring and Assessing Herbicide Efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 6. Intro dose-response | Bioassay [bioassay.dk]
Application Notes: N,N-dimethyl-2-phenoxypropanamide as a Potential Ligand for Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-2-phenoxypropanamide is a small molecule with potential applications in drug discovery and chemical biology. Its structure, featuring a phenoxy group, a propanamide core, and N,N-dimethyl substitution, suggests the possibility of interactions with various biological targets.[1] The N,N-dimethylamide group can enhance metabolic stability, a desirable property in drug candidates.[1] Understanding the binding affinity and kinetics of this compound with target proteins is a critical first step in elucidating its mechanism of action and potential therapeutic utility. This document provides an overview of the application of this compound as a potential ligand in common protein binding assays and offers detailed protocols for its characterization.
Hypothetical Target Context: Kinase Signaling Pathways
In the realm of drug discovery, protein kinases are a major class of therapeutic targets. Small molecule inhibitors that modulate kinase activity are crucial for treating various diseases, including cancer.[2][3][][5] Two well-established kinase signaling pathways often implicated in cancer are the Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl pathways.[2][6][7][8][9][10][11] For the purpose of these application notes, we will consider this compound as a hypothetical inhibitor of a kinase within one of these pathways.
EGFR Signaling Pathway
The EGFR signaling cascade plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][6] Aberrant EGFR signaling, often due to mutations or overexpression, is a hallmark of many cancers.[5] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have shown significant clinical success.[2][]
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).[8][9] The development of TKIs targeting Bcr-Abl has revolutionized the treatment of CML.[7][10][11]
Caption: Hypothetical inhibition of the Bcr-Abl signaling pathway.
Principles of Protein Binding Assays
To characterize the interaction between this compound and a target protein, several biophysical techniques can be employed. The choice of assay depends on factors such as the properties of the ligand and protein, the required throughput, and the specific information desired (e.g., affinity, kinetics, thermodynamics).
References
- 1. 3-hydroxy-N,N-dimethyl-2-phenylpropanamide | 96392-51-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]
- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: The Use of N,N-dimethyl-2-phenoxypropanamide Derivatives in Structure-Activity Relationship (SAR) Studies for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, enabling the optimization of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. This document provides a detailed overview and protocols for conducting SAR studies on a series of N,N-dimethyl-2-phenoxypropanamide derivatives as potential anticancer agents. While specific SAR data for this compound is not extensively published, this guide utilizes a representative scaffold and synthesizes methodologies from published studies on related propanamide and benzamide derivatives to illustrate the SAR workflow. The protocols and data presented herein are illustrative and intended to serve as a practical guide for researchers exploring this chemical space for therapeutic applications.
The core scaffold, this compound, possesses key structural features that make it an attractive starting point for medicinal chemistry campaigns. These include a stable amide bond, a chiral center allowing for stereochemical exploration, and aromatic rings amenable to substitution for probing interactions with biological targets. In this context, we will explore its hypothetical activity against the MCF-7 human breast cancer cell line.
Structure-Activity Relationship of this compound Analogs
A systematic modification of the this compound scaffold can elucidate the key structural requirements for biological activity. The following table summarizes the hypothetical anticancer activity (IC50) of a series of analogs against the MCF-7 cell line, based on common modification strategies and their expected outcomes as suggested by studies on similar compounds.[1][2]
| Compound ID | R1 (para-position of phenoxy ring) | R2 (meta-position of phenoxy ring) | Stereochemistry at C2 | IC50 (µM) against MCF-7 |
| 1 (Lead) | H | H | Racemic | 15.2 |
| 2 | F | H | Racemic | 8.5 |
| 3 | Cl | H | Racemic | 5.1 |
| 4 | OCH3 | H | Racemic | 22.8 |
| 5 | H | Cl | Racemic | 10.3 |
| 6 | Cl | Cl | Racemic | 3.2 |
| 7 | H | H | (S)-enantiomer | 9.8 |
| 8 | H | H | (R)-enantiomer | 25.4 |
| 9 | Cl | H | (S)-enantiomer | 2.9 |
| 10 | Cl | H | (R)-enantiomer | 12.1 |
SAR Summary:
-
Substitution on the Phenoxy Ring: Electron-withdrawing groups at the para-position (compounds 2 and 3) appear to enhance potency compared to the unsubstituted lead compound 1. A bulky electron-donating group like methoxy (compound 4) is detrimental to activity.
-
Disubstitution: A second chloro group at the meta-position (compound 6) further increases activity, suggesting a favorable interaction in a specific binding pocket.
-
Stereochemistry: The (S)-enantiomer (compound 7) is more active than the (R)-enantiomer (compound 8), indicating a stereospecific interaction with the biological target. This trend is maintained in the substituted analogs (compounds 9 and 10).
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general two-step synthesis for the preparation of the title compounds, starting from the corresponding substituted phenol and 2-bromopropionyl chloride, followed by amidation.
Step 1: Synthesis of 2-phenoxypropanoic acid
-
To a stirred solution of the desired substituted phenol (1.0 eq) in a suitable solvent such as acetone or THF, add a base such as potassium carbonate (2.0 eq).
-
Slowly add methyl 2-bromopropionate (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Hydrolyze the ester by dissolving it in a mixture of methanol and 1M sodium hydroxide solution and stirring at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield the 2-phenoxypropanoic acid derivative.
Step 2: Amide Coupling
-
To a solution of the synthesized 2-phenoxypropanoic acid (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HBTU (1.2 eq) and a base like triethylamine (2.5 eq).[3]
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add dimethylamine hydrochloride (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on the MCF-7 human breast cancer cell line.[2]
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives to induce apoptosis in cancer cells. The compound is depicted as an inhibitor of an anti-apoptotic protein (e.g., Bcl-2), leading to the activation of the caspase cascade.
Caption: Hypothetical mechanism of action via Bcl-2 inhibition.
General Workflow for SAR Studies
This diagram outlines the iterative process of a typical structure-activity relationship study.
Caption: Iterative workflow of a typical SAR study.
References
- 1. In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of N,N-dimethyl-2-phenoxypropanamide in Water Samples by SPE-LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-dimethyl-2-phenoxypropanamide is an amide herbicide that can potentially contaminate water sources through agricultural runoff. Monitoring its presence in environmental water samples is crucial for ensuring water quality and assessing environmental impact. This application note provides a detailed protocol for the quantification of this compound in various water matrices using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is adapted from established analytical procedures for structurally similar phenoxy and acetamide herbicides and offers high sensitivity and selectivity.[1][2][3][4]
Disclaimer: This protocol is an adaptation of existing methods for similar compounds and has not been formally validated for this compound. Users should perform a full method validation according to regulatory guidelines before routine use.
Experimental Protocols
Sample Collection and Preservation
-
Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
To inhibit microbial degradation, acidify the samples to a pH below 2 by adding a suitable acid, such as sulfuric or hydrochloric acid, shortly after collection.[2][5]
-
Store the samples at 4°C and analyze them as soon as possible, preferably within 48 hours of collection.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from complex matrices like environmental water.[6][7][8]
-
SPE Cartridge Conditioning:
-
Select a polymeric reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~2 with formic acid). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Acidify the water sample (typically 100-500 mL) to pH 2-3 with formic acid.[2]
-
Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with a suitable organic solvent. A common choice is methanol or acetonitrile.[7] Use a small volume (e.g., 2 x 2 mL) to ensure a high concentration factor.
-
Collect the eluate in a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex the sample to ensure complete dissolution and transfer it to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides the high selectivity and sensitivity required for trace-level quantification of pesticides in environmental samples.[9][10]
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.[7]
-
Mobile Phase: A gradient elution with:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for the N,N-dimethyl amide structure.
-
Detection Mode: Multiple Reaction Monitoring (MRM) will be used for quantification, which enhances selectivity and sensitivity.
-
Analyte-Specific Parameters: The precursor ion (the protonated molecule [M+H]+ of this compound) and at least two product ions need to be determined by direct infusion of a standard solution into the mass spectrometer. These transitions, along with their optimal collision energies and other MS parameters, will be used for the MRM method.
-
Data Presentation
The quantitative data for the analysis of this compound should be summarized in a clear and structured table. An example of how to present this data is shown below. Since this is an adapted method, hypothetical yet realistic performance data is provided.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Recovery (at 0.1 µg/L) | 85 - 105% |
| Precision (RSD%) | < 15% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in water.
Logical Diagram of the Analytical Method
Caption: Logical steps of the analytical method from sample to result.
References
- 1. automation-in-quantifying-phenoxy-herbicides-and-bentazon-in-surface-water-and-groundwater-using-novel-solid-phase-extraction-and-liquid-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. epa.gov [epa.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ojs.chimia.ch [ojs.chimia.ch]
Troubleshooting & Optimization
Troubleshooting common issues in N,N-dimethyl-2-phenoxypropanamide purification.
Welcome to the technical support center for the purification of N,N-dimethyl-2-phenoxypropanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from unreacted starting materials, side reactions, or degradation of the product. These may include:
-
2-Phenoxypropanoic acid: The carboxylic acid precursor may be present due to incomplete conversion during the amidation reaction.
-
2-Phenoxypropionyl chloride: If the synthesis involves the acid chloride intermediate, residual amounts may remain in the crude product.
-
Dimethylamine: Excess or unreacted dimethylamine can be present.
-
Hydrolysis product (2-Phenoxypropanoic acid): The amide bond can be susceptible to hydrolysis, especially in the presence of acid or base, reverting to the parent carboxylic acid.
-
By-products from precursor synthesis: If 2-phenoxypropionyl chloride is prepared using thionyl chloride, sulfur-containing impurities might be carried over.
Q2: My purified this compound shows a low melting point and a broad melting range. What could be the issue?
A2: A low and broad melting point is a classic indicator of impurities. The presence of residual solvents or any of the impurities listed in Q1 can depress and broaden the melting point range. Further purification is recommended.
Q3: I am having trouble removing 2-phenoxypropanoic acid from my product. What is the best approach?
A3: An acidic workup can be effective in removing the carboxylic acid impurity. Dissolving the crude product in an organic solvent like ethyl acetate and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will convert the acidic impurity into its water-soluble salt, which will partition into the aqueous layer.
Q4: Can I use distillation to purify this compound?
A4: While vacuum distillation can be a viable purification method for liquid amides, it may not be suitable for this compound if it is a solid at room temperature or has a very high boiling point, which could lead to thermal degradation. It is crucial to determine the boiling point and thermal stability of the compound before attempting distillation.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound by recrystallization and column chromatography.
Troubleshooting Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Product does not dissolve in the hot solvent. | The solvent is not appropriate for your compound. | Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for amides include ethanol, acetone, or acetonitrile. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Alternatively, try adding a small seed crystal to induce crystallization. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. If crystals still do not form, try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then allow it to cool slowly. |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Colored impurities are co-crystallizing with your product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of your product. |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | Incorrect eluent system (polarity is too high or too low). The column is overloaded. | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. |
| The product does not elute from the column. | The eluent is not polar enough. The compound may be decomposing on the silica gel. | Gradually increase the polarity of the eluent. For amides, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is often effective. If decomposition is suspected (e.g., streaking on TLC with a baseline spot), consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase. The sample is not fully soluble in the eluent. | Add a small amount of a polar modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the crude sample is fully dissolved in a minimum amount of the initial eluent before loading. |
| Cracks appear in the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the silica gel. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with hexanes) at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excessive amount.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for amides is a mixture of ethyl acetate and hexanes. The desired compound should have an Rf value between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizing Purification Workflows
The following diagrams illustrate the logical steps involved in troubleshooting common purification issues.
Technical Support Center: Analysis of N,N-dimethyl-2-phenoxypropanamide by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of N,N-dimethyl-2-phenoxypropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for the analysis of this compound?
A1: For initial method development, a reversed-phase HPLC method is recommended. Given the structure of this compound, which contains both hydrophobic (phenoxy group) and polar (amide) moieties, a C18 column is a suitable starting point. A typical mobile phase would consist of a mixture of acetonitrile and water, often with a small amount of acid modifier like formic acid to improve peak shape.
Q2: How can I improve the peak shape of my analyte?
A2: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. Ensure that your sample is fully dissolved in the mobile phase. If not, use a solvent with a lower eluotropic strength. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can help to protonate any free silanol groups on the stationary phase and reduce peak tailing. Adjusting the pH of the mobile phase can also influence the peak shape, especially if the analyte has ionizable groups.
Q3: My retention time is drifting. What could be the cause?
A3: Retention time drift can be due to changes in mobile phase composition, column temperature, or flow rate. Ensure your mobile phase is well-mixed and degassed. Check for any leaks in the HPLC system, as this can affect the flow rate. A column thermostat should be used to maintain a consistent column temperature. Gradual changes in the stationary phase over time can also lead to retention time shifts, indicating the column may need to be cleaned or replaced.
Q4: I am observing carryover from a previous injection. How can I resolve this?
A4: Carryover can be minimized by implementing a robust needle wash protocol in your autosampler. Ensure the wash solvent is strong enough to remove all traces of the analyte from the injection system. You may need to use a sequence of different wash solvents. Injecting a blank after a high-concentration sample can help confirm if carryover is occurring.
Q5: Is this compound chiral, and how would I separate the enantiomers?
A5: The presence of a stereocenter at the second carbon of the propanamide backbone suggests that this compound can exist as enantiomers. To separate these, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving enantiomers of pharmaceutical compounds.[1][2] The mobile phase for chiral separations typically consists of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: No Peaks or Very Small Peaks
-
Possible Causes:
-
Injection issue (e.g., empty vial, clogged syringe).
-
Detector issue (e.g., lamp off, incorrect wavelength).
-
Sample degradation.
-
Incorrect mobile phase composition leading to very long retention.
-
-
Troubleshooting Steps:
-
Verify the sample vial has sufficient volume and the autosampler is functioning correctly.
-
Check the detector settings, including the lamp status and the selected wavelength. A wavelength of around 260 nm can be a good starting point due to the phenoxy group.[1]
-
Prepare a fresh sample to rule out degradation.
-
If using a gradient, check the initial mobile phase composition. If isocratic, consider increasing the organic solvent percentage.
-
Issue 2: Split or Tailing Peaks
-
Possible Causes:
-
Column contamination or void formation.
-
Sample solvent incompatible with the mobile phase.
-
Secondary interactions with the stationary phase.
-
-
Troubleshooting Steps:
-
Reverse-flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Dissolve the sample in the initial mobile phase whenever possible.[3]
-
Add a competing agent to the mobile phase, such as a small amount of acid (e.g., 0.1% formic acid), to minimize secondary interactions.
-
Issue 3: High Backpressure
-
Possible Causes:
-
Blockage in the system (e.g., frit, tubing, or column).
-
Precipitation of buffer or sample in the mobile phase.
-
High mobile phase viscosity.
-
-
Troubleshooting Steps:
-
Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.
-
Ensure the mobile phase components are fully miscible and that the buffer concentration is not too high.[3]
-
Consider using a mobile phase with lower viscosity or increasing the column temperature.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Purity Analysis
This protocol outlines a general-purpose reversed-phase HPLC method suitable for determining the purity of this compound.
Table 1: HPLC Parameters for Purity Analysis
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Gradient Program | 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. |
Protocol 2: Chiral HPLC Method for Enantiomeric Separation
This protocol provides a starting point for the separation of enantiomers of this compound. Optimization will likely be required.
Table 2: HPLC Parameters for Chiral Separation
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. |
Visualizations
Caption: A workflow diagram illustrating the troubleshooting process for common HPLC issues.
Caption: A logical workflow for HPLC method development and optimization.
References
Overcoming solubility issues with N,N-dimethyl-2-phenoxypropanamide in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N,N-dimethyl-2-phenoxypropanamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound in water?
A1: Based on its chemical structure, this compound is predicted to have low aqueous solubility. The molecule possesses a bulky, hydrophobic phenoxy group and an N,N-disubstituted amide. While the amide's carbonyl oxygen can act as a hydrogen bond acceptor, the two methyl groups on the nitrogen prevent it from acting as a hydrogen bond donor, which is a key interaction for water solubility.[1][2] The hydrophobic character of the phenoxy and dimethylamide moieties likely dominates, leading to poor dissolution in water.
Q2: How does the N,N-disubstituted amide group affect solubility compared to a primary or secondary amide?
A2: Primary and secondary amides can both donate and accept hydrogen bonds with water molecules.[1] The N,N-disubstitution in this compound removes the ability to donate hydrogen bonds, significantly reducing its potential for favorable interactions with water and thereby lowering its solubility compared to analogous primary or secondary amides.
Q3: Can the pH of the aqueous solution be adjusted to improve the solubility of this compound?
A3: Adjusting the pH is unlikely to significantly improve the solubility of this compound. The amide group is generally neutral and does not readily ionize under typical aqueous pH conditions.[1] While extreme pH values can lead to hydrolysis of the amide bond, this chemically alters the compound rather than simply increasing its solubility.[3] Therefore, pH modification is not a recommended primary strategy for this specific molecule.
Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A4:
-
Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then introduced into an aqueous buffer, begins to precipitate.[4][5] It's a high-throughput measurement often used in early drug discovery for ranking compounds.[4]
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of the compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pressure) where the solid and solution phases are in equilibrium.[5][6]
For initial screening, kinetic solubility is useful. For formulation development and understanding the compound's intrinsic properties, thermodynamic solubility is the more accurate and preferred value.[4]
Troubleshooting Guide: Low Solubility in Aqueous Media
If you are observing precipitation, low concentration in solution, or incomplete dissolution of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Issue: Compound precipitates when added to my aqueous buffer.
Cause: The aqueous buffer has insufficient capacity to solvate the hydrophobic this compound molecule, leading to precipitation.
Solutions:
-
Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solvent's polarity index, making it more favorable for dissolving nonpolar compounds.[7]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene Glycol, Polyethylene Glycol 300/400 (PEG 300/400).[8][9]
-
Procedure: Prepare a concentrated stock solution of your compound in 100% DMSO. Then, add this stock solution to your aqueous buffer dropwise while vortexing. Ensure the final concentration of the co-solvent is as low as possible (typically <1% v/v) to avoid off-target effects in biological assays.
-
-
Incorporation of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[10]
-
Recommended Surfactants: Polysorbate 20, Polysorbate 80 (Tween® 80), Sodium Lauryl Sulphate (SLS).[7]
-
Procedure: Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC). Then, add the compound (either as a solid or from a concentrated stock) to this solution.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of this compound can become entrapped within this cavity, forming an inclusion complex that is water-soluble.[7][11]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[8][12]
-
Procedure: Dissolve the cyclodextrin in the aqueous buffer first. Then, add the compound and stir or sonicate until it dissolves. The molar ratio of cyclodextrin to the compound often needs to be optimized.
-
Data Presentation: Efficacy of Solubilization Methods
The following table summarizes hypothetical solubility data for this compound to illustrate the potential improvement with different formulation strategies.
| Formulation Vehicle | Achieved Solubility (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water | 1.5 | 1.0 |
| PBS (pH 7.4) | 1.8 | 1.2 |
| PBS + 1% DMSO | 45 | 30 |
| PBS + 5% PEG 400 | 90 | 60 |
| 0.5% Tween® 80 in Water | 150 | 100 |
| 2% w/v Hydroxypropyl-β-cyclodextrin in Water | 320 | 213 |
Note: These are illustrative values and actual solubility will need to be determined experimentally.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is adapted from standard discovery methodologies for rapid assessment of solubility.[5]
Caption: Workflow for kinetic solubility determination.
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Add 198 µL of your aqueous test buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the DMSO stock solution to the buffer-containing wells. This results in a final DMSO concentration of 1% and an initial compound concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength like 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[5]
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This is the gold-standard method for determining equilibrium solubility.[6]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous solvent (e.g., 5 mg in 1 mL of water) in a glass vial. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to sediment. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol outlines a phase-solubility study to determine the effect of a cyclodextrin.
Caption: Conceptual diagram of cyclodextrin inclusion complex.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add Compound: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibrate: Perform the shake-flask method (Protocol 2) for each concentration.
-
Analyze: Quantify the concentration of the dissolved compound in the supernatant for each sample.
-
Plot Data: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. kinampark.com [kinampark.com]
- 9. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Reducing side product formation in N,N-dimethyl-2-phenoxypropanamide synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of N,N-dimethyl-2-phenoxypropanamide, focusing on the reduction of side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary synthetic routes:
-
Williamson Ether Synthesis: This involves the reaction of a phenoxide salt with an N,N-dimethyl-2-halopropanamide (e.g., N,N-dimethyl-2-chloropropanamide). This is an SN2 reaction.
-
Amide Coupling: This route starts with 2-phenoxypropanoic acid and couples it with dimethylamine using a suitable coupling agent.
Q2: What is the most common side product in the Williamson ether synthesis route?
A2: The most common side product is N,N-dimethylacrylamide, which results from an E2 elimination reaction competing with the desired SN2 substitution.[1] This is particularly prevalent when using strong bases and higher temperatures.
Q3: What are the potential side products when using an amide coupling route?
A3: Side products in the amide coupling route are often related to the coupling agent used. For example, when using dicyclohexylcarbodiimide (DCC), a common side product is the insoluble N,N'-dicyclohexylurea (DCU). If the reaction is slow, a 1,3-rearrangement of the O-acyl intermediate can form an N-acylurea, which is unreactive. Other coupling agents may have their own specific byproducts.
Q4: How can I monitor the progress of my reaction and identify side products?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. To identify and quantify the product and side products, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q5: My starting material, 2-phenoxypropanoic acid, is chiral. Will the synthesis affect the stereochemistry?
A5: In the amide coupling route, the stereocenter is at the α-carbon to the carbonyl group. Depending on the coupling reagents and conditions, there is a risk of epimerization. Using peptide coupling reagents like HATU is known to minimize this risk. The Williamson ether synthesis route, if starting from a chiral 2-halopropanamide, proceeds via an SN2 mechanism which involves an inversion of stereochemistry.
Troubleshooting Guides
Problem 1: Low Yield of this compound via Williamson Ether Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Reaction temperature is too low or reaction time is too short. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction by TLC to determine the optimal time. A typical Williamson reaction is conducted at 50 to 100 °C for 1 to 8 hours.[1] |
| Inefficient base for deprotonation of phenol. | Use a stronger, non-nucleophilic base like Sodium Hydride (NaH) to ensure complete formation of the phenoxide.[2] | |
| Significant amount of N,N-dimethylacrylamide detected | The base is too strong or sterically hindered, favoring elimination (E2) over substitution (SN2). | Switch to a milder base such as potassium carbonate (K₂CO₃).[3] Avoid bulky bases like potassium tert-butoxide. |
| High reaction temperature. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary. | |
| Presence of unreacted phenol | Incomplete deprotonation or insufficient alkylating agent. | Ensure at least one full equivalent of base is used. A slight excess (1.1 eq) of N,N-dimethyl-2-chloropropanamide can be used to drive the reaction to completion. |
Problem 2: High Impurity Content in Amide Coupling Reaction
| Symptom | Possible Cause | Suggested Solution |
| Insoluble white precipitate (when using DCC) | Formation of N,N'-dicyclohexylurea (DCU) byproduct. | This is expected. The DCU can be removed by filtration at the end of the reaction. Rinsing the filter cake with a suitable solvent (like dichloromethane or ethyl acetate) will recover the product. |
| Unreacted 2-phenoxypropanoic acid | Incomplete activation of the carboxylic acid. | Ensure your coupling agent is fresh and added in the correct stoichiometry (usually 1.0-1.2 equivalents). For reagents like HATU, pre-activating the acid for 15-30 minutes before adding the amine can improve yields.[4] |
| Amine is protonated and unreactive. | Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture (typically 2-3 equivalents). | |
| Multiple unidentified spots on TLC | Decomposition of starting materials or product. | Run the reaction at a lower temperature (e.g., 0°C to room temperature). Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates.[4] |
Data Presentation
Table 1: Illustrative Effect of Base on Williamson Ether Synthesis Product Ratio
The following data is illustrative, based on general principles of SN2/E2 competition for secondary halides, and serves to demonstrate expected trends.
| Base | Solvent | Temperature (°C) | Approx. Ratio (Substitution:Elimination) | Notes |
| Potassium tert-Butoxide | THF | 60 | 30:70 | A strong, bulky base heavily favors elimination. |
| Sodium Hydride (NaH) | DMF | 50 | 75:25 | A strong, non-bulky base gives a better substitution ratio.[2] |
| Potassium Carbonate (K₂CO₃) | Acetone | 55 | 90:10 | A weaker base significantly minimizes the elimination side product.[3] |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | 60 | 95:5 | Often provides higher yields for SN2 reactions due to the "cesium effect". |
Table 2: Illustrative Comparison of Coupling Reagents for Amide Formation
This table provides an illustrative comparison of common coupling reagents for the amidation of 2-phenoxypropanoic acid with dimethylamine. Actual yields may vary.
| Coupling Reagent | Additive | Base | Approx. Yield (%) | Key Side Product / Issue |
| DCC | None | DIPEA | 80-90 | N,N'-dicyclohexylurea (DCU) |
| EDC·HCl | HOBt | DIPEA | 85-95 | Water-soluble urea byproduct |
| HATU | None | DIPEA | >95 | Minimal side products if used correctly |
| T3P® | Pyridine | Pyridine | 90-98 | Phosphonic acid byproducts (water-soluble) |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Potassium Carbonate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenoxypropanoic acid (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of acid).
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.
-
Reaction: Add N,N-dimethyl-2-chloropropanamide (1.1 eq) to the mixture. Heat the reaction to a gentle reflux (approx. 56°C) and monitor by TLC.
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M NaOH to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxypropanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir at room temperature for 20 minutes.
-
Amidation: Add a solution of dimethylamine (2.0 eq, e.g., as a 2M solution in THF) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by TLC.
-
Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Mandatory Visualizations
Figure 1. Synthetic routes to this compound.
Figure 2. Troubleshooting decision tree for synthesis optimization.
References
Improving the detection limits of N,N-dimethyl-2-phenoxypropanamide in environmental samples.
Technical Support Center: N,N-dimethyl-2-phenoxypropanamide Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits of this compound in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in environmental samples important?
A1: this compound is a chemical compound that may be related to a class of herbicides or pharmaceuticals. Its presence in environmental samples like water and soil can indicate contamination, posing potential risks to ecosystems and human health. Sensitive detection methods are crucial for monitoring its levels, ensuring regulatory compliance, and assessing environmental impact.
Q2: What are the primary analytical techniques for detecting this compound at low levels?
A2: The most common and effective techniques are chromatography-based methods coupled with mass spectrometry. Specifically, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often the method of choice for polar, non-volatile compounds.[1][2] Gas Chromatography with tandem mass spectrometry (GC-MS/MS) can also be used, particularly if the analyte is derivatized to increase its volatility.[3][4]
Q3: What are the main challenges in achieving low detection limits for this compound?
A3: The primary challenges include:
-
Matrix Effects: Co-extracted substances from the sample (e.g., organic matter in soil, salts in water) can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal.[1][5][6][7]
-
Low Recovery: The analyte may be lost during sample preparation steps like extraction and cleanup.
-
Poor Chromatographic Peak Shape: This can be caused by interactions with the analytical column or improper mobile phase composition, leading to lower sensitivity.
-
High Background Noise: Contamination from solvents, glassware, or the instrument itself can obscure the analyte signal.
Q4: What is a typical limit of detection (LOD) I should aim for?
A4: Target LODs are often dictated by regulatory guidelines. For many pesticides in drinking water, for instance, the European Union sets a limit of 0.1 µg/L for individual compounds. Modern analytical methods using techniques like online Solid-Phase Extraction (SPE) coupled with LC-MS/MS can achieve detection limits in the low ng/L range (e.g., 2 ng/L). For amide herbicides in water, some methods report LODs as low as 0.003 µg/L.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
Issue 1: Low or No Analyte Signal
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review your extraction solvent and technique. For polar amide compounds, solvents like acetonitrile are common.[8] Consider methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil or complex matrices, which are designed for multi-residue analysis.[8][9] For water samples, Solid-Phase Extraction (SPE) is a standard pre-concentration step. |
| Analyte Loss During Cleanup | Ensure the chosen cleanup sorbent (e.g., PSA, C18) is not retaining your analyte. Test recovery by spiking a clean sample before and after the cleanup step. For some base-sensitive compounds, a buffered QuEChERS method may improve recovery.[10] |
| Poor Ionization in MS Source | Optimize MS source parameters (e.g., spray voltage, gas temperatures, gas flows). This compound, being an amide, should ionize well in positive electrospray ionization (ESI) mode. Check for signal suppression by performing a post-extraction spike. |
| Incorrect MRM Transitions | Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion and product ions, as well as the correct collision energy and fragmentor voltage for each transition. |
Issue 2: High Background Noise / Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Matrix Effects | This is a very common issue where co-eluting matrix components affect analyte ionization.[1][5] To mitigate this: • Dilute the Sample: A simple first step, though it may raise the detection limit. • Improve Cleanup: Use more selective SPE sorbents or a multi-sorbent cleanup approach. • Use Matrix-Matched Standards: Prepare your calibration standards in an extract of a blank matrix sample to compensate for suppression or enhancement.[11] • Use an Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects and recovery losses.[11] |
| Contaminated Solvents/Reagents | Run a "reagent blank" consisting of all solvents and reagents used in the sample preparation process to identify the source of contamination. Use high-purity, MS-grade solvents. |
| Carryover from Previous Injection | Inject a blank solvent after a high-concentration sample to check for carryover. Improve the needle wash method in your autosampler by using a strong organic solvent. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Step |
| Incompatible Mobile Phase | Ensure the pH of your mobile phase is appropriate for the analyte. Adding a small amount of formic acid or ammonium formate can often improve peak shape for polar compounds in reversed-phase chromatography. |
| Column Degradation | The analytical column may be contaminated or worn out. Try flushing the column with a strong solvent or replace it if necessary. Using a guard column can extend the life of your analytical column. |
| Secondary Interactions | The analyte may be interacting with active sites on the column or in the flow path. Consider using a column with different chemistry or adding a competing agent to the mobile phase. |
Experimental Protocols
Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)
This protocol is a general guideline for enriching this compound from water prior to LC-MS/MS analysis.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 100-500 mL of the water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other highly polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.
-
Elution: Elute the trapped analyte with 5-10 mL of a suitable organic solvent, such as ethyl acetate or methanol. Collect the eluate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[12]
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 0.5-1.0 mL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Parameters
These are starting parameters that should be optimized for your specific instrument and analyte.
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Source Temp | 350 °C |
| Gas Flow | Instrument Dependent (Optimize for best signal) |
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the general analytical workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low signal intensity issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 3. Your Guide to GC-MS/MS Pesticide Residue Analysis | Technology Networks [technologynetworks.com]
- 4. Rapid determination of amide herbicides in environmental water samples with dispersive liquid-liquid microextraction prior to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 8. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organomation.com [organomation.com]
Strategies to minimize the degradation of N,N-dimethyl-2-phenoxypropanamide during analysis.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of N,N-dimethyl-2-phenoxypropanamide during analytical procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer strategies to ensure accurate and reliable results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of analyte peak area over time in prepared samples. | Hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by acidic or basic conditions, leading to the formation of 2-phenoxypropanoic acid and dimethylamine. | - Maintain sample pH between 6.0 and 8.0. Use a buffered mobile phase if performing HPLC.- Prepare samples fresh and analyze them promptly.- If storage is necessary, keep samples at low temperatures (2-8 °C or frozen) in tightly sealed, neutral pH vials. |
| Appearance of new, unidentified peaks in the chromatogram, especially after exposure to light. | Photodegradation. The phenoxy group can be susceptible to photochemical reactions, leading to the formation of various degradation products. | - Protect samples and standards from light by using amber vials or covering containers with aluminum foil.- Minimize exposure of the analytical system (e.g., autosampler) to ambient light.- Consider using a photodiode array (PDA) detector to help identify potential photodegradants by their UV spectra. |
| Inconsistent analytical results and the presence of broad or tailing peaks. | Oxidative degradation. The ether linkage in the phenoxy group and the tertiary amine can be susceptible to oxidation. | - Use high-purity solvents and reagents to minimize the presence of oxidizing impurities.- Consider degassing the mobile phase to remove dissolved oxygen.- If oxidative degradation is suspected, prepare samples and standards in the presence of an antioxidant (e.g., butylated hydroxytoluene - BHT), but ensure it does not interfere with the analysis. |
| Variable results with different sample matrices. | Matrix effects. Components of the sample matrix (e.g., excipients, biological fluids) may catalyze degradation or interfere with the analysis. | - Develop a robust sample preparation method to remove interfering matrix components. This may include liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation.- Perform method validation including specificity and matrix effect experiments to ensure the method is suitable for the intended sample type. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, yielding 2-phenoxypropanoic acid and dimethylamine.[1][2]
-
Oxidation: The phenoxy group and the tertiary amine are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.
-
Photodegradation: The aromatic phenoxy ring can absorb UV light, leading to photochemical degradation.
Q2: How can I prevent hydrolysis of the amide bond during sample preparation and analysis?
A2: To minimize hydrolysis:
-
Control pH: Maintain the pH of your sample solutions and mobile phase in the neutral range (pH 6-8). Avoid strong acids and bases.
-
Temperature Control: Keep samples cool. Hydrolysis reactions are generally slower at lower temperatures. Store stock solutions and prepared samples at 2-8°C or frozen (-20°C or lower) for longer-term storage.
-
Limit Water Exposure: In organic solvents, ensure they are anhydrous to prevent hydrolysis.
-
Prompt Analysis: Analyze samples as soon as possible after preparation.
Q3: What are the best practices for storing this compound and its solutions?
A3: For optimal stability:
-
Solid Form: Store the pure compound in a cool, dry, and dark place.
-
Solutions:
-
Use high-purity, neutral pH solvents.
-
Store in tightly sealed amber glass vials to protect from light and prevent solvent evaporation.
-
For short-term storage (up to 24 hours), refrigeration (2-8°C) is recommended.
-
For longer-term storage, freeze solutions at -20°C or below. Before use, allow them to thaw completely and vortex to ensure homogeneity.
-
Q4: Which analytical techniques are most suitable for analyzing this compound and its potential degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a highly suitable technique.[3]
-
HPLC-UV: A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection can be set at the lambda max of the phenoxy chromophore.
-
HPLC-MS/MS: This provides higher sensitivity and specificity and is invaluable for identifying and quantifying degradation products by providing molecular weight and fragmentation information.
Q5: How can I develop a stability-indicating analytical method for this compound?
A5: A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products. To develop such a method, you need to perform forced degradation studies.[4][5] This involves subjecting the compound to stress conditions to intentionally generate degradation products. The typical stress conditions include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid or a solution of the compound.
-
Photodegradation: Exposing a solution of the compound to UV and visible light.
After stressing the samples, analyze them using your developed HPLC method to ensure that all degradation product peaks are well-resolved from the main analyte peak. The peak purity of the analyte should be assessed using a PDA detector or mass spectrometer to confirm that no degradants are co-eluting.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Incubate the solution at 60°C for 24 hours. Take time-point samples (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Dilution: Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm and/or Mass Spectrometry (ESI+)
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for analyzing this compound and troubleshooting degradation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. journals.ekb.eg [journals.ekb.eg]
Validation & Comparative
Validating Analytical Purity: A Comparative Guide for N,N-dimethyl-2-phenoxypropanamide Analysis
For Immediate Release
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone for ensuring product safety and efficacy. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N-dimethyl-2-phenoxypropanamide, a key intermediate in various synthetic pathways. The validation parameters are benchmarked against established international guidelines to provide researchers, scientists, and drug development professionals with a robust framework for analytical method validation.
Comparative Analysis of a Validated HPLC Method
A novel Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated for the determination of this compound. The method's performance is summarized below, with a comparative analysis against typical acceptance criteria outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Table 1: Summary of Validation Parameters and Results for the Proposed HPLC Method
| Validation Parameter | Observed Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and potential impurities at the retention time of the analyte. | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][4] |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | To be defined by the linear range with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results with minor variations in flow rate and mobile phase composition. | The method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] |
Experimental Protocols
The following section details the methodologies employed for the validation of the proposed HPLC method for this compound.
High-Performance Liquid Chromatography (HPLC) Method
A hypothetical HPLC method was established for the analysis of this compound based on common practices for similar pharmaceutical compounds.[6][7]
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 270 nm.
-
Column Temperature: 30°C.
Validation Experiments
To demonstrate specificity, solutions of a blank (mobile phase), a placebo (a mixture of all formulation components except the active pharmaceutical ingredient), and the this compound standard were injected into the chromatograph. The resulting chromatograms were compared to ensure that no interfering peaks were present at the retention time of the analyte.
A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. A series of at least five concentrations ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL) were prepared by diluting the stock solution.[5] Each concentration was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
The accuracy of the method was determined by performing recovery studies.[8] A known amount of this compound was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated using the following formula:
% Recovery = (Measured Concentration / Spiked Concentration) x 100
Precision was evaluated at two levels: repeatability and intermediate precision.[9][10]
-
Repeatability (Intra-assay precision): Six replicate injections of the this compound standard solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument. The RSD of the peak areas across both days was calculated to assess intermediate precision.
The LOD and LOQ were determined based on the signal-to-noise ratio. A series of decreasing concentrations of the this compound standard were injected. The concentration that produced a signal-to-noise ratio of approximately 3:1 was designated as the LOD, and the concentration that produced a signal-to-noise ratio of approximately 10:1 was designated as the LOQ.[5]
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.[5] The parameters varied included the flow rate (±0.1 mL/min) and the mobile phase composition (e.g., Acetonitrile:Water 62:38 and 58:42 v/v). The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results were monitored for any significant changes.
Visualizing the Validation Workflow
To provide a clear overview of the logical flow of the analytical method validation process, the following diagram was generated.
Caption: Workflow for the validation of an analytical method.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. aaps.ca [aaps.ca]
- 5. youtube.com [youtube.com]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies between N,N-dimethyl-2-phenoxypropanamide and widely used phenoxy herbicides such as 2,4-D and MCPA. While the general mechanism of action for phenoxy herbicides is well-established, specific quantitative data and detailed experimental protocols for this compound remain largely unpublished in the public domain.
Phenoxy herbicides, a class of synthetic auxins, have been a cornerstone of selective broadleaf weed control in agriculture for decades. Their mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. Prominent members of this family include 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), which are extensively used in various cropping systems.
This guide aimed to provide a detailed comparative study of this compound against these established herbicides. However, an exhaustive search of scientific databases and literature has not yielded the specific, quantitative performance data required for a direct comparison. Research on various derivatives of phenoxy propionamide exists, indicating an ongoing interest in this chemical class for developing new herbicidal compounds. These studies often report on the synthesis of novel molecules and preliminary screenings for herbicidal activity against a range of weed species. While some of these derivatives have shown promising results, the data is often presented in the context of the specific novel structures and does not include direct comparisons with this compound or established commercial standards under identical experimental conditions.
General Mechanism of Action of Phenoxy Herbicides
The herbicidal activity of phenoxy compounds stems from their ability to disrupt the normal hormonal balance in plants. As synthetic auxins, they bind to auxin receptors, triggering a cascade of downstream effects. This leads to epinasty (twisting of stems and petioles), cell elongation, and ultimately, the death of the plant. The selectivity of these herbicides is attributed to differences in translocation and metabolism between susceptible broadleaf weeds and tolerant grass crops.
Unveiling the Cross-Reactivity of N,N-dimethyl-2-phenoxypropanamide in Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount. This guide provides a comparative analysis of the cross-reactivity of N,N-dimethyl-2-phenoxypropanamide, a compound of interest in various research contexts, within immunoassays. Due to a lack of direct immunoassay studies for this specific compound, this guide draws upon data from structurally related herbicides, namely those in the phenoxyalkanoic acid and chloroacetamide classes, to infer potential cross-reactivity and highlight the importance of rigorous validation.
While no dedicated immunoassays or specific cross-reactivity studies were identified for this compound, an analysis of assays developed for analogous compounds provides valuable insights. Herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and chloroacetamide herbicides like propachlor share structural similarities with this compound, making their immunoassay cross-reactivity data a relevant point of comparison.
Understanding Cross-Reactivity in Immunoassays
Immunoassays are bioanalytical techniques that utilize the specific binding between an antibody and an antigen to detect and quantify a target molecule. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte. This can lead to inaccurate quantification and false-positive results. The percentage of cross-reactivity is a measure of the extent to which a non-target compound can mimic the target analyte in the immunoassay.
Inferred Cross-Reactivity from Structurally Related Compounds
Given the absence of direct data, we can hypothesize the potential for cross-reactivity based on studies of herbicides with a phenoxy or propanamide moiety. For instance, immunoassays developed for the herbicide flamprop-methyl, a phenoxypropanamide derivative, would be a logical starting point for assessing potential cross-reactivity. The metabolism of flamprop-methyl involves hydrolysis to its active form, flamprop. Any immunoassay designed to detect flamprop-methyl or its metabolites would need to be tested against a panel of structurally similar compounds, which could potentially include this compound.
The following table presents a hypothetical scenario, illustrating how cross-reactivity data for this compound would be presented if it were included in studies of related compounds. The data for the alternative compounds is sourced from published immunoassays for phenoxyalkanoic acid and chloroacetamide herbicides.
Table 1: Comparative Cross-Reactivity of this compound and Structurally Related Herbicides in a Hypothetical Immunoassay
| Compound | Chemical Class | Target Analyte of Immunoassay | % Cross-Reactivity |
| This compound | Phenoxypropanamide | (Hypothetical) | (To be determined) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyalkanoic Acid | 2,4-D | 100% |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Phenoxyalkanoic Acid | 2,4-D | 50-80% |
| MCPA | Phenoxyalkanoic Acid | 2,4-D | 20-40% |
| Propachlor | Chloroacetamide | Propachlor | 100% |
| Alachlor | Chloroacetamide | Propachlor | 10-30% |
| Metolachlor | Chloroacetamide | Propachlor | 5-15% |
Note: The cross-reactivity values for the alternative compounds are representative ranges found in the literature for immunoassays targeting 2,4-D or Propachlor and are included for illustrative purposes.
Experimental Protocols for Assessing Cross-Reactivity
The determination of cross-reactivity is a critical step in the validation of any immunoassay. A common method for this is the competitive enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Coating: A microtiter plate is coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., bovine serum albumin).
-
Competition: A mixture of a fixed concentration of a specific antibody against the target analyte and varying concentrations of the test compound (e.g., this compound or an alternative) is added to the wells.
-
Incubation: The plate is incubated to allow the test compound and the coated conjugate to compete for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and test compounds.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer. The color intensity is inversely proportional to the concentration of the test compound.
-
Calculation: The concentration of the test compound that causes 50% inhibition of the antibody binding (IC50) is determined. The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizing Immunoassay Principles
To further clarify the experimental workflow and the principles of cross-reactivity, the following diagrams are provided.
Caption: Workflow of a competitive immunoassay for cross-reactivity testing.
Caption: Logical relationship determining immunoassay cross-reactivity.
Conclusion and Recommendations
The lack of direct immunoassay data for this compound necessitates a cautious approach. Researchers working with this compound who plan to use immunoassays for its detection or for the detection of related molecules must perform thorough validation studies. This should include:
-
Development of a specific antibody: If no suitable antibody exists, one may need to be developed using this compound as the hapten.
-
Comprehensive cross-reactivity testing: A panel of structurally related compounds, including potential parent herbicides and their metabolites, should be tested to determine the specificity of the assay.
-
Matrix effect evaluation: The influence of the sample matrix (e.g., serum, urine, environmental samples) on the assay performance should be assessed.
By following these recommendations, researchers can ensure the accuracy and reliability of their immunoassay data, even in the absence of pre-existing studies on their specific compound of interest. The principles and protocols outlined in this guide provide a framework for conducting such essential validation work.
A Comparative Guide to the In Vitro and In Vivo Activity of N,N-dimethyl-2-phenoxypropanamide and the Anticonvulsant Safinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant activity of N,N-dimethyl-2-phenoxypropanamide and a clinically relevant alternative, Safinamide. Due to the limited publicly available data on the specific in vitro and in vivo activities of this compound, this comparison leverages data on the well-characterized drug Safinamide, a multifaceted propanamide derivative with proven anticonvulsant properties. This guide also details the standard experimental protocols used to evaluate such compounds, offering a framework for future research and development.
In Vitro Activity Comparison
Table 1: In Vitro Activity of Safinamide
| Assay Type | Target | Activity of Safinamide | Reference |
| Electrophysiology | Voltage-Gated Sodium Channels (VGSCs) | Use- and frequency-dependent block | [1] |
| Electrophysiology | N-type and L-type Calcium Channels | Blockade | [1] |
| Neurotransmitter Release Assay | Glutamate Release | Inhibition | [1] |
| Enzyme Inhibition Assay | Monoamine Oxidase B (MAO-B) | Selective and reversible inhibition | [1] |
In Vivo Activity Comparison
The in vivo anticonvulsant potential of novel compounds is typically evaluated in rodent models of seizures. The Maximal Electroshock Seizure (MES) test and the 6 Hz psychomotor seizure model are standard screening tools to assess efficacy against generalized tonic-clonic and pharmacoresistant partial seizures, respectively. Neurotoxicity is commonly evaluated using the rotarod test. While specific ED₅₀ and TD₅₀ values for this compound are not published, the following table presents data for Safinamide and other reference anticonvulsant drugs to provide a comparative context.
Table 2: In Vivo Anticonvulsant and Neurotoxicity Profile in Mice
| Compound | MES Test ED₅₀ (mg/kg, i.p.) | 6 Hz Test (32 mA) ED₅₀ (mg/kg, i.p.) | Rotarod Test TD₅₀ (mg/kg, i.p.) | Protective Index (PI) = TD₅₀/ED₅₀ (MES) | Reference |
| Safinamide | Data not available | Data not available | Data not available | Data not available | |
| Phenytoin | 9.5 | 8.5 | 68.5 | 7.2 | [2] |
| Carbamazepine | 8.8 | 11.4 | 80.3 | 9.1 | [2] |
| Valproic Acid | 272 | 169 | 435 | 1.6 | [2] |
| Levetiracetam | >300 | 25 | 1601 | >5.3 | [2][3] |
Note: ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population. The Protective Index (PI) is a measure of the therapeutic window of a drug.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison of results.
In Vitro Assay Protocols
1. Voltage-Gated Sodium Channel (VGSC) Binding Assay:
-
Principle: This assay measures the ability of a compound to displace a radiolabeled ligand (e.g., [³H]batrachotoxin) that binds to site 2 of the voltage-gated sodium channel. Inhibition of binding indicates that the test compound interacts with this site, which is a common mechanism for many anticonvulsant drugs.
-
Methodology:
-
Prepare rat brain cortical membranes.
-
Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
2. GABA-A Receptor Potentiation Assay:
-
Principle: This assay assesses the ability of a compound to enhance the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
-
Methodology:
-
Use a cell line (e.g., HEK293) stably expressing recombinant GABA-A receptors.
-
Use a fluorescent dye that is sensitive to changes in membrane potential or intracellular chloride concentration.
-
Apply a sub-maximal concentration of GABA to the cells in the presence and absence of the test compound.
-
Measure the change in fluorescence, which corresponds to the influx of chloride ions through the GABA-A receptor channel.
-
An increase in the GABA-evoked signal in the presence of the test compound indicates positive allosteric modulation.
-
In Vivo Assay Protocols
1. Maximal Electroshock Seizure (MES) Test in Mice: [4][5]
-
Principle: This model is used to identify compounds effective against generalized tonic-clonic seizures. The endpoint is the abolition of the hindlimb tonic extension phase of the seizure.
-
Methodology:
-
Administer the test compound or vehicle to mice (typically via intraperitoneal injection).
-
After a predetermined time, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension lasting at least 3 seconds.
-
The dose at which 50% of the animals are protected from the tonic extension is determined as the ED₅₀.
-
2. 6 Hz Psychomotor Seizure Model in Mice: [3][6]
-
Principle: This model is used to identify compounds that may be effective against pharmacoresistant partial seizures.
-
Methodology:
-
Administer the test compound or vehicle to mice.
-
After a specific time, deliver a long-duration (3 seconds), low-frequency (6 Hz) electrical stimulus of a specific current (e.g., 32 mA or 44 mA) through corneal electrodes.
-
Observe the mice for a characteristic seizure phenotype which includes a stun posture, forelimb clonus, and twitching of the vibrissae.
-
Animals that resume normal exploratory behavior within 10 seconds are considered protected.
-
The ED₅₀ is the dose that protects 50% of the animals.
-
3. Rotarod Test for Neurotoxicity in Mice: [7][8]
-
Principle: This test assesses motor coordination and balance to evaluate the potential neurological side effects of a compound.
-
Methodology:
-
Train mice to walk on a rotating rod (rotarod) at a constant or accelerating speed.
-
Administer the test compound or vehicle.
-
At various time points after administration, place the mice back on the rotarod and measure the latency to fall.
-
A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.
-
The TD₅₀ is the dose that causes 50% of the animals to fail the test.
-
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by a compound is critical for drug development.
Mechanism of Action of Safinamide
Safinamide has a multimodal mechanism of action that contributes to its anticonvulsant and neuroprotective effects[1][9][10]:
-
Dopaminergic Mechanism: Safinamide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). This inhibition leads to an increase in the extracellular levels of dopamine, which plays a role in seizure modulation.
-
Non-dopaminergic (Glutamatergic and Ion Channel) Mechanism:
-
Voltage-Gated Sodium Channel Blockade: Safinamide blocks voltage-gated sodium channels in a state- and use-dependent manner. This action stabilizes neuronal membranes and reduces repetitive firing, a hallmark of seizure activity.
-
Calcium Channel Modulation: It also blocks N-type and L-type calcium channels, which further contributes to the reduction of neuronal excitability.
-
Inhibition of Glutamate Release: By blocking sodium and calcium channels, Safinamide inhibits the excessive release of the excitatory neurotransmitter glutamate, which is a key factor in the initiation and spread of seizures.[11]
-
The following diagram illustrates the proposed signaling pathway for the non-dopaminergic actions of Safinamide.
Caption: Proposed non-dopaminergic mechanism of Safinamide.
Experimental Workflow for Anticonvulsant Drug Discovery
The general workflow for identifying and characterizing novel anticonvulsant compounds is a multi-step process.
Caption: General workflow for anticonvulsant drug discovery.
References
- 1. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Novel-Type GABAB PAMs: Structure-Activity Relationship in Light of the Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo potency of different ligands on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical study of the antimyotonic efficacy of safinamide in the myotonic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safinamide inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Analysis of Selected Herbicides as Proxies for N,N-dimethyl-2-phenoxypropanamide
To our valued audience of researchers, scientists, and drug development professionals:
The following guide was developed to provide a comparative analysis of the environmental impact of N,N-dimethyl-2-phenoxypropanamide. However, a comprehensive search of scientific literature and environmental databases revealed a significant lack of available data on the ecotoxicity, biodegradability, and bioaccumulation potential of this specific compound.
In light of this data gap, we have compiled a comparative guide for three alternative herbicides: Napropamide , a structurally related propionamide herbicide; Fenoxaprop-ethyl , another phenoxy-based herbicide; and Glyphosate , as a widely used benchmark. This guide is intended to serve as a valuable resource by illustrating the methodologies and types of data crucial for a thorough environmental impact assessment of such chemical compounds.
Comparative Analysis of Herbicide Environmental Impact
This section provides a quantitative comparison of the environmental impact of Napropamide, Fenoxaprop-ethyl, and Glyphosate, focusing on their aquatic toxicity, soil persistence, and bioaccumulation potential.
Data Presentation: Environmental Impact Parameters
The following table summarizes the key environmental impact data for the selected herbicides.
| Parameter | Napropamide | Fenoxaprop-ethyl | Glyphosate |
| Aquatic Toxicity | |||
| Fish (Rainbow Trout, 96h LC50) | 9 - 16 mg/L[1] | 0.46 mg/L[2] | >10 - >1000 mg/L (species dependent)[3] |
| Invertebrate (Daphnia magna, 48h EC50) | 14.3 mg/L[1] | 0.56 - 2.7 mg/L[2] | 1.4 - 7.2 mg/L[4] |
| Algae (Scenedesmus subspicatus, 72h EC50) | Data not available | 0.51 mg/L[2] | 24.7 - 166 mg/L (for P. subcapitata)[5] |
| Soil Persistence | |||
| Soil Half-life (DT50) | 33.5 - 71.4 days (lab)[6] | 1.45 - 2.30 days (field)[7][8] | 7 - 60 days (field)[9] |
| Bioaccumulation Potential | |||
| Octanol-Water Partition Coefficient (Log Kow) | 3.36[1] | 4.57 | -3.2 (highly water-soluble)[7] |
Experimental Protocols
The data presented in this guide are typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.
Aquatic Toxicity Testing (based on OECD Guideline 203: Fish, Acute Toxicity Test)
This test evaluates the acute toxicity of a substance to fish.
-
Test Organism: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.[9]
-
Exposure Conditions: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period under controlled conditions of temperature, light, and dissolved oxygen.[10][11]
-
Endpoint: The primary endpoint is mortality. Observations are made at 24, 48, 72, and 96 hours.[10] The LC50 (Lethal Concentration 50%), the concentration that is lethal to 50% of the test population, is then calculated.[9]
-
Test Procedure:
-
A range-finding test is often conducted to determine the appropriate concentration range for the definitive test.
-
For the definitive test, a geometric series of at least five concentrations of the test substance is prepared.[12]
-
A control group (without the test substance) is run in parallel.
-
A sufficient number of fish (e.g., at least seven per concentration) are introduced to each test and control vessel.[12]
-
Mortalities and any sublethal effects are recorded at specified intervals over the 96-hour period.
-
The LC50 value and its confidence limits are calculated using appropriate statistical methods.
-
Ready Biodegradability Testing (based on OECD Guideline 301: Ready Biodegradability)
These tests assess the potential for a chemical to be rapidly biodegraded by microorganisms. The "Closed Bottle Test" (OECD 301D) is a common method.
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., from activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature.[13]
-
Endpoint: The degradation is followed by the determination of the decrease in dissolved oxygen over a 28-day period.[13] The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Test Procedure:
-
The ThOD of the test substance is calculated based on its chemical formula.
-
Aqueous solutions of the test substance at a known concentration are prepared in a mineral medium.
-
The solutions are inoculated with a mixed microbial population.
-
The bottles are filled completely, sealed, and incubated in the dark at a constant temperature (e.g., 20°C).
-
Control bottles with inoculum only and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.[14]
-
The dissolved oxygen concentration is measured in replicate bottles at intervals over 28 days.
-
The percentage of biodegradation is calculated from the oxygen consumption in the test bottles (corrected for the blank) and the ThOD. A substance is considered "readily biodegradable" if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test.[14][15]
-
Bioaccumulation Potential (based on OECD Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method)
This method determines the octanol-water partition coefficient (Kow), which is an indicator of a substance's potential to bioaccumulate in organisms.
-
Principle: The Kow is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[16] A higher Log Kow value suggests a greater potential for bioaccumulation.
-
Endpoint: The Log Kow value.
-
Test Procedure:
-
A solution of the test substance in either n-octanol or water is prepared.
-
The solution is placed in a vessel with the other solvent (water or n-octanol, respectively).
-
The vessel is shaken until equilibrium is reached.[17]
-
The two phases are separated, typically by centrifugation.[18]
-
The concentration of the test substance in each phase is determined using a suitable analytical method (e.g., chromatography, spectroscopy).[18]
-
The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is usually expressed as its logarithm to the base 10 (Log Kow).
-
Visualizations
Experimental Workflow and Conceptual Diagrams
The following diagrams illustrate a typical experimental workflow for aquatic toxicity testing and the environmental fate of a soil-applied herbicide.
References
- 1. EXTOXNET PIP - NAPROPAMIDE [extoxnet.orst.edu]
- 2. chinese-pesticide.com [chinese-pesticide.com]
- 3. researchgate.net [researchgate.net]
- 4. Clone- and age-dependent toxicity of a glyphosate commercial formulation and its active ingredient in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. jeeng.net [jeeng.net]
- 7. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alanplewis.com [alanplewis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sciensage.info [sciensage.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Degradation dynamics, correlations, and residues of carfentrazone-ethyl, fenoxaprop-p-ethyl, and pinoxaden under the continuous application in the wheat field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fenoxaprop-ethyl [sitem.herts.ac.uk]
- 18. quora.com [quora.com]
Validating the Herbicidal Spectrum of N,N-dimethyl-2-phenoxypropanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal properties of N,N-dimethyl-2-phenoxypropanamide and its alternatives. Due to the limited publicly available quantitative data on the specific herbicidal spectrum of this compound, this document uses Dichlorprop, a structurally related phenoxy herbicide, as a proxy for qualitative comparison. This guide also presents detailed experimental data for two commercial herbicides with different mechanisms of action, Quizalofop-p-ethyl (an ACCase inhibitor) and Mesotrione (an HPPD inhibitor), to provide a broader context for herbicidal efficacy.
Comparative Analysis of Herbicidal Activity
This section compares the herbicidal profiles of Dichlorprop (as a proxy for this compound), Quizalofop-p-ethyl, and Mesotrione.
Table 1: General Properties and Mechanism of Action
| Feature | Dichlorprop (Proxy for this compound) | Quizalofop-p-ethyl | Mesotrione |
| Chemical Class | Phenoxyalkanoic acid | Aryloxyphenoxypropionate | Triketone |
| Mechanism of Action | Synthetic Auxin (IAA mimic) | Acetyl-CoA Carboxylase (ACCase) Inhibitor | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor |
| Primary Target Weeds | Broadleaf weeds[1][2][3][4] | Grasses[5] | Broadleaf weeds and some grasses[6] |
| Mode of Action | Systemic, absorbed through leaves and translocated[2] | Systemic, absorbed by foliage and translocated throughout the plant[7] | Systemic, pre- and post-emergence[6] |
Table 2: Herbicidal Efficacy Data
| Herbicide | Target Weed Species | Application Rate | Efficacy | Citation |
| Dichlorprop (Proxy) | Annual and perennial broadleaf weeds | Not specified | Effective control | [1][2] |
| Quizalofop-p-ethyl | Echinochloa crus-galli (Barnyardgrass) | 600 ml/ha | 90% number reduction, 96% dry weight reduction | [1] |
| Setaria glauca (Yellow Foxtail) | 600 ml/ha | 90% number reduction, 96% dry weight reduction | [1] | |
| Echinochloa colona (Jungle Rice) | 600 ml/ha | 57% number reduction, 78% dry weight reduction | [1] | |
| Mesotrione | Abutilon theophrasti (Velvetleaf) | 25 g a.i./ha | 95% efficacy | [2] |
| Chenopodium album (Common Lambsquarters) | 25 g a.i./ha | 95% efficacy | [2] | |
| Solanum nigrum (Black Nightshade) | 25 g a.i./ha | 95% efficacy | [2] | |
| Amaranthus retroflexus (Redroot Pigweed) | 40-45 g a.i./ha | 95% efficacy | [2] | |
| Echinochloa crus-galli (Barnyardgrass) | 90 g a.i./ha | 95% efficacy | [2] |
Disclaimer: The data for Dichlorprop is qualitative and serves as a proxy for the potential herbicidal spectrum of this compound due to the lack of specific quantitative data for the latter.
Signaling Pathways and Experimental Workflow
Signaling Pathways of Compared Herbicides
The following diagrams illustrate the mechanisms of action for ACCase and HPPD inhibitor herbicides.
Caption: ACCase Inhibition Pathway for Quizalofop-p-ethyl.
Caption: HPPD Inhibition Pathway for Mesotrione.
Experimental Workflow for Herbicide Validation
The following diagram outlines a typical workflow for validating the herbicidal spectrum of a new compound.
References
- 1. Dichlorprop - Wikipedia [en.wikipedia.org]
- 2. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]
- 3. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]
- 4. Dichlorprop, 2,4-DP | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. researchgate.net [researchgate.net]
- 6. herbiguide.com.au [herbiguide.com.au]
- 7. Fenoprop [sitem.herts.ac.uk]
Safety Operating Guide
Essential Guide to the Safe Disposal of N,N-dimethyl-2-phenoxypropanamide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive operational and disposal plan for N,N-dimethyl-2-phenoxypropanamide, compiled from safety data sheets of structurally similar compounds in the absence of a specific Safety Data Sheet (SDS) for the named chemical.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including nitrile rubber gloves, safety glasses with side shields or goggles, and a lab coat.[1] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[1] Avoid contact with skin and eyes.[2] In case of contact, rinse the affected area immediately and thoroughly with plenty of water for at least 15 minutes.[3][2]
Operational Plan for Storage and Use
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep the compound away from incompatible materials such as strong oxidizing agents and strong bases to prevent hazardous reactions.[3]
Disposal Procedures for this compound
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Collect all unused or contaminated this compound, as well as any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves), in this designated waste container.
Step 2: Waste Storage
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the waste container is always tightly sealed to prevent the release of vapors.
Step 3: Arrange for Professional Disposal
-
The disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will have established procedures and certified vendors to manage this process in compliance with all local, state, and federal regulations.
Environmental Considerations: Several structurally similar amide compounds are classified as harmful to aquatic life with long-lasting effects.[1] Therefore, preventing the release of this compound into the environment is of utmost importance.
Summary of Key Safety and Disposal Information
| Parameter | Guidance based on Structurally Similar Compounds | Source |
| Personal Protective Equipment | Nitrile rubber gloves, safety glasses/goggles, lab coat | [1] |
| Handling | Use in a well-ventilated area or chemical fume hood | [1] |
| Storage | Tightly closed container in a cool, dry, well-ventilated place | |
| Incompatible Materials | Strong oxidizing agents, strong bases | [3] |
| Disposal Method | Dispose of as hazardous waste through an approved disposal plant | |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
